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  • Product: 2-Amino-3,5-diphenylpyrazine
  • CAS: 41270-70-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Amino-3,5-diphenylpyrazine: Synthesis, Structural Elucidation, and Therapeutic Potential

This technical guide provides a comprehensive overview of 2-Amino-3,5-diphenylpyrazine, a heterocyclic compound of significant interest to researchers and professionals in the fields of medicinal chemistry and drug devel...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 2-Amino-3,5-diphenylpyrazine, a heterocyclic compound of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. While direct experimental data for this specific molecule is not extensively available in public literature, this document consolidates information on its structural analogs, proposes a viable synthetic pathway, and predicts its key chemical and spectroscopic properties. The guide also delves into the promising biological activities observed in structurally related diphenylpyrazine derivatives, highlighting the therapeutic potential of this chemical scaffold.

Molecular Structure and Physicochemical Properties

2-Amino-3,5-diphenylpyrazine belongs to the pyrazine class of aromatic heterocycles. The core structure consists of a six-membered ring containing two nitrogen atoms at positions 1 and 4. This pyrazine ring is substituted with an amino group at the 2-position and two phenyl groups at the 3- and 5-positions.

The presence of the electron-donating amino group and the electron-withdrawing phenyl groups is expected to significantly influence the electronic properties and reactivity of the pyrazine ring. The lone pair of electrons on the amino group can delocalize into the aromatic system, increasing the electron density of the ring and potentially affecting its basicity and susceptibility to electrophilic attack. Conversely, the phenyl groups, through their inductive and resonance effects, will modulate the overall electronic distribution and steric hindrance around the pyrazine core.

Table 1: Predicted Physicochemical Properties of 2-Amino-3,5-diphenylpyrazine

PropertyPredicted Value
Molecular FormulaC₁₆H₁₃N₃
Molecular Weight247.30 g/mol
AppearanceExpected to be a solid at room temperature
SolubilityLikely soluble in organic solvents like DMSO, DMF, and chlorinated solvents
Melting PointExpected to be significantly higher than its precursors

graph "2-Amino-3,5-diphenylpyrazine_Structure" {
layout=neato;
node [shape=plaintext];
edge [style=bold];

N1 [label="N", pos="0,1!"]; C2 [label="C", pos="-0.87,-0.5!"]; N4 [label="N", pos="0.87,-0.5!"]; C3 [label="C", pos="-0.87,0.5!"]; C5 [label="C", pos="0.87,0.5!"]; C6 [label="C", pos="0,-1!"];

C2_sub [label="NH₂", pos="-1.74,-1!"]; C3_sub [label="Ph", pos="-1.74,1!"]; C5_sub [label="Ph", pos="1.74,1!"];

N1 -- C2; C2 -- C3; C3 -- N4; N4 -- C5; C5 -- C6; C6 -- N1;

C2 -- C2_sub; C3 -- C3_sub; C5 -- C5_sub; }

Caption: Chemical structure of 2-Amino-3,5-diphenylpyrazine.

Synthesis and Reaction Chemistry

Synthesis of the Precursor: 2-Amino-3,5-dibromopyrazine

The synthesis of 2-Amino-3,5-dibromopyrazine is typically achieved through the electrophilic bromination of 2-aminopyrazine.[1] This reaction can be carried out using N-bromosuccinimide (NBS) as the brominating agent in a suitable solvent system, such as a mixture of dimethyl sulfoxide (DMSO) and water, with yields often exceeding 90%.[1]

Proposed Synthesis of 2-Amino-3,5-diphenylpyrazine via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the arylation of heteroaromatic halides.[2] This reaction involves the palladium-catalyzed coupling of an organoboron compound with a halide. For the synthesis of 2-Amino-3,5-diphenylpyrazine, phenylboronic acid would be the reagent of choice to couple with the dibrominated pyrazine precursor.

Suzuki_Coupling_Workflow cluster_reactants Reactants & Reagents cluster_conditions Reaction Conditions reactant 2-Amino-3,5-dibromopyrazine product 2-Amino-3,5-diphenylpyrazine reactant->product Suzuki-Miyaura Coupling reagent Phenylboronic Acid reagent->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->product base Base (e.g., K₂CO₃) base->product solvent Solvent (e.g., Toluene/Water) solvent->product

Caption: Proposed Suzuki-Miyaura coupling workflow for the synthesis of 2-Amino-3,5-diphenylpyrazine.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling
  • Reaction Setup: In a reaction vessel purged with an inert gas (e.g., argon or nitrogen), combine 2-Amino-3,5-dibromopyrazine (1 equivalent), phenylboronic acid (2.2 equivalents), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%), and a base, for instance, potassium carbonate (K₂CO₃, 3 equivalents).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v).

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 7-12 hours.[3]

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and extract the aqueous layer with an organic solvent such as ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-Amino-3,5-diphenylpyrazine.[3]

An alternative approach could involve a Stille cross-coupling reaction, which utilizes organotin reagents instead of boronic acids.[4]

Spectroscopic Characterization (Predicted)

While experimental spectra for 2-Amino-3,5-diphenylpyrazine are not available, its key spectroscopic features can be predicted based on the known spectra of its precursors and structurally similar compounds.

Table 2: Predicted Spectroscopic Data for 2-Amino-3,5-diphenylpyrazine

TechniquePredicted Features
¹H NMR - Aromatic Protons (Phenyl): Multiple signals in the range of δ 7.0-8.0 ppm. - Pyrazine Proton: A singlet for the C6-H proton, expected to be downfield due to the aromatic nature of the ring. - Amino Protons: A broad singlet for the -NH₂ protons, with a chemical shift that can vary depending on the solvent and concentration.
¹³C NMR - Pyrazine Carbons: Signals for the carbon atoms of the pyrazine ring, with those bearing the phenyl and amino groups appearing at different chemical shifts. - Phenyl Carbons: Characteristic signals for the aromatic carbons of the two phenyl rings.
IR Spectroscopy - N-H Stretching: Two characteristic bands for the primary amine in the region of 3300-3500 cm⁻¹.[5] - C=N and C=C Stretching: Aromatic ring vibrations in the 1400-1600 cm⁻¹ region. - C-H Stretching (Aromatic): Signals above 3000 cm⁻¹.
Mass Spectrometry - Molecular Ion Peak (M⁺): A prominent peak at m/z corresponding to the molecular weight of the compound (247.30).

Potential Applications in Drug Discovery and Medicinal Chemistry

The pyrazine scaffold is a well-established pharmacophore found in numerous biologically active compounds and approved drugs.[6] The introduction of diphenyl substitution has been shown to impart a range of interesting pharmacological activities.

Anticancer Activity

Several studies have highlighted the potential of diphenylpyrazine derivatives as anticancer agents. For instance, a series of 2,3-diphenylpyrazine-based inhibitors have been developed to target the S-phase kinase-associated protein 2 (Skp2), which is often overexpressed in various aggressive tumors.[7][8] Inhibition of the Skp2-Cks1 interaction by these compounds has demonstrated potent anticancer effects in both in vitro and in vivo models.[7][8]

Skp2_Inhibition_Pathway Skp2 Skp2 Skp2_Cks1 Skp2-Cks1 Complex Skp2->Skp2_Cks1 Cks1 Cks1 Cks1->Skp2_Cks1 Ubiquitination Ubiquitination Skp2_Cks1->Ubiquitination Substrate Tumor Suppressor Proteins (e.g., p27) Substrate->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome CellCycle Cell Cycle Progression Proteasome->CellCycle Leads to Inhibitor Diphenylpyrazine Derivative Inhibitor->Skp2_Cks1 Inhibits

Caption: Potential mechanism of action for diphenylpyrazine derivatives as Skp2 inhibitors.

Prostacyclin Receptor Agonism

A novel class of diphenylpyrazine derivatives has been identified as potent prostacyclin receptor agonists.[9] These compounds have shown significant inhibition of ADP-induced human platelet aggregation, with some derivatives exhibiting oral availability and a long-lasting effect.[9] This makes them promising candidates for the treatment of various vascular diseases.

Antimicrobial and Other Biological Activities

Derivatives of dihydropyrazines, which are structurally related to diphenylpyrazines, have been reported to exhibit antibacterial and antifungal activities.[10] Furthermore, the broader class of pyrazine-containing compounds has been investigated for a wide range of biological activities, including antitubercular and anti-inflammatory effects.[10]

Conclusion

2-Amino-3,5-diphenylpyrazine represents a compelling molecular scaffold for the development of novel therapeutic agents. While direct experimental data on this specific compound is limited, this guide provides a robust framework for its synthesis and characterization based on well-established chemical principles and data from analogous structures. The demonstrated anticancer and antiplatelet activities of related diphenylpyrazine derivatives underscore the significant potential of this compound class in drug discovery. Further investigation into the synthesis and biological evaluation of 2-Amino-3,5-diphenylpyrazine is warranted to fully explore its therapeutic promise.

References

  • Structure-activity studies on diphenylpyrazine derivatives: a novel class of prostacyclin receptor agonists. PubMed. (2007, November 1).
  • Facile Synthesis of Some 2-Alkyl-3-Aryl-5, 6-Diphenyl-2, 3-Dihydro-Pyrazines and their Biological Activity. Asian Journal of Science and Applied Technology.
  • Discovery of Novel 1,3-Diphenylpyrazine Derivatives as Potent S-Phase Kinase-Associated Protein 2 (Skp2) Inhibitors for the Treatment of Cancer.
  • Discovery of Novel 1,3-Diphenylpyrazine Derivatives as Potent S-Phase Kinase-Associated Protein 2 (Skp2) Inhibitors for the Treatment of Cancer. PubMed. (2023, June 8).
  • Supporting Inform
  • New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. MDPI. (2022, May 27).
  • 2-Amino-3,5-dibromopyrazine: A Versatile Intermediate in Chemical Synthesis. (2025, March 1).
  • A Comparative Analysis of the Reactivity of 2,6- Dibromopyridine and 2-Amino-6-bromopyridine for Pharmaceutical and Agrochemical Synthesis. Benchchem.
  • Stille reaction. Wikipedia.
  • FTIR spectra of 2-amino-5-methylpyridine and the complex.

Sources

Exploratory

solubility and stability of 2-Amino-3,5-diphenylpyrazine

An In-depth Technical Guide to the Characterization of 2-Amino-3,5-diphenylpyrazine: Solubility and Stability Profiling Authored by: A Senior Application Scientist Abstract 2-Amino-3,5-diphenylpyrazine is a heterocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Characterization of 2-Amino-3,5-diphenylpyrazine: Solubility and Stability Profiling

Authored by: A Senior Application Scientist

Abstract

2-Amino-3,5-diphenylpyrazine is a heterocyclic amine containing a pyrazine core with two phenyl substituents. While the broader class of pyrazine derivatives has been explored in medicinal chemistry, specific and comprehensive public data on the physicochemical properties of 2-Amino-3,5-diphenylpyrazine, particularly its solubility and stability, remains scarce. This guide, therefore, serves as a forward-looking experimental framework. It is designed for researchers, scientists, and drug development professionals, providing a detailed roadmap for the comprehensive characterization of this compound. Instead of a retrospective data summary, this document outlines the necessary protocols, experimental designs, and analytical strategies required to thoroughly profile the , ensuring a foundation of robust data for any future development endeavors.

Foundational Physicochemical Profiling: An Estimation-Driven Approach

Prior to embarking on extensive experimental studies, it is crucial to establish a baseline understanding of the molecule's inherent physicochemical properties. In the absence of direct experimental data for 2-Amino-3,5-diphenylpyrazine, we can infer likely characteristics based on its constituent functional groups—the basic aminopyrazine core and the lipophilic phenyl groups. These estimations are critical for designing relevant and efficient experiments.

Predicted Ionization and Lipophilicity
  • pKa (Ionization Constant): The presence of the amino group on the pyrazine ring suggests that 2-Amino-3,5-diphenylpyrazine will exhibit basic properties. The pKa of unsubstituted 2-aminopyrazine is approximately 2.9. The electron-withdrawing nature of the pyrazine ring and the phenyl groups may influence this value. An initial experimental determination of the pKa is paramount as it will dictate the pH-dependent solubility and the design of dissolution and formulation studies.

  • LogP (Partition Coefficient): The two phenyl groups contribute significantly to the molecule's lipophilicity. A high LogP value is anticipated, which suggests that the compound will likely have low aqueous solubility and a preference for nonpolar environments. This has direct implications for its potential bioavailability and the choice of formulation strategies.

A summary of the proposed initial characterization is presented below.

ParameterExperimental MethodRationale and Implication
pKa Potentiometric titration or UV-Vis SpectroscopyTo determine the ionization constant of the basic amino group. This is critical for understanding pH-dependent solubility and selecting appropriate buffer systems.
LogP/D Shake-flask method (octanol/water) or HPLC-based methodTo quantify the lipophilicity of the compound. This will inform formulation strategies and provide insights into potential membrane permeability.
Melting Point Differential Scanning Calorimetry (DSC)To determine the melting point and assess the solid-state properties of the compound, which can influence its dissolution rate.
Intrinsic Solubility (S₀) Solvent addition method in 0.1 N HCl and pH 7.4 bufferTo determine the solubility of the un-ionized and ionized forms of the drug, respectively. This is a fundamental parameter for biopharmaceutical classification.

Comprehensive Solubility Determination: A Multi-faceted Approach

The solubility of a compound is a critical determinant of its absorption and bioavailability. A thorough solubility profile must be established across a range of pharmaceutically relevant conditions.

Experimental Workflow for Solubility Profiling

The following workflow is designed to provide a comprehensive understanding of the solubility characteristics of 2-Amino-3,5-diphenylpyrazine.

G cluster_0 Phase 1: Thermodynamic Solubility cluster_1 Phase 2: Solubility in Organic & Co-solvents cluster_2 Phase 3: Biorelevant Media Solubility A Equilibrium Solubility in Buffers (pH 1.2 to 7.4) B Incubate at 25°C & 37°C with shaking for 48h A->B C Sample, filter, and quantify concentration via HPLC-UV B->C D Assess solubility in Ethanol, Propylene Glycol, PEG 400 E Use shake-flask method at ambient temperature D->E F Quantify concentration to guide formulation development E->F G Solubility in FaSSIF and FeSSIF media H Simulates fasted and fed state intestinal conditions G->H I Provides insights into food effects on absorption H->I

Caption: Experimental workflow for comprehensive solubility profiling.

Step-by-Step Protocol for Thermodynamic Solubility
  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 1.2 to 7.4, covering the physiological range of the gastrointestinal tract.

  • Sample Preparation: Add an excess amount of 2-Amino-3,5-diphenylpyrazine to each buffer in separate vials to create a saturated solution.

  • Equilibration: Place the vials in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 48 hours) to ensure equilibrium is reached.

  • Sampling and Filtration: Withdraw an aliquot from each vial and immediately filter it through a 0.45 µm filter to remove undissolved solids.

  • Quantification: Dilute the filtrate appropriately and determine the concentration of the dissolved compound using a validated HPLC-UV method.

Stability Assessment and Forced Degradation Studies

Understanding the stability of a drug candidate is a non-negotiable aspect of drug development. Forced degradation studies are essential to identify potential degradation pathways and to develop a stability-indicating analytical method.

Forced Degradation Experimental Design

The compound should be subjected to a variety of stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines.

Stress ConditionProposed Experimental SetupRationale
Acid/Base Hydrolysis 0.1 N HCl and 0.1 N NaOH at 60°C for 24hTo assess stability in acidic and basic environments, mimicking conditions in the stomach and intestine.
Oxidative Degradation 3% H₂O₂ at room temperature for 24hTo evaluate susceptibility to oxidation, which can occur during manufacturing and storage.
Photostability Expose solid drug and solution to UV/Vis light (ICH Q1B)To determine if the compound is light-sensitive, which has implications for packaging and handling.
Thermal Degradation Heat solid drug at 80°C for 48hTo assess the impact of high temperatures on the compound's stability.
Workflow for Stability-Indicating Method Development

A robust analytical method is required to separate the parent compound from any degradation products.

G A Subject 2-Amino-3,5-diphenylpyrazine to Forced Degradation Conditions B Pool samples from all stress conditions A->B C Develop HPLC method (C18 column, gradient elution) B->C D Inject pooled sample and optimize separation C->D E Peak Purity Analysis using Diode Array Detector D->E F Method Validation (Specificity, Linearity, Accuracy, Precision) E->F

Foundational

Computational Characterization of 2-Amino-3,5-diphenylpyrazine

Executive Summary 2-Amino-3,5-diphenylpyrazine (ADP) represents a critical pharmacophore in medicinal chemistry, particularly as a scaffold for kinase inhibitors (e.g., FGFR inhibitors) and adenosine receptor antagonists...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-3,5-diphenylpyrazine (ADP) represents a critical pharmacophore in medicinal chemistry, particularly as a scaffold for kinase inhibitors (e.g., FGFR inhibitors) and adenosine receptor antagonists. Furthermore, its "push-pull" electronic structure—comprising an electron-donating amino group and electron-withdrawing pyrazine core flanked by conjugated phenyl rings—makes it a candidate of interest for non-linear optical (NLO) materials.

This guide provides a definitive protocol for the quantum chemical characterization of ADP. Moving beyond basic optimization, we detail a self-validating workflow using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to predict structural, electronic, and spectroscopic properties with publication-grade accuracy.

Part 1: Computational Strategy & Theory[1][2]

Functional and Basis Set Selection

For a system like ADP, dominated by


-conjugation and potential weak intramolecular interactions, standard local density approximations are insufficient.
  • Geometry Optimization: B3LYP remains the industry baseline, but wB97XD is strongly recommended for ADP.

    • Reasoning: The two phenyl rings at positions 3 and 5 are subject to steric hindrance, forcing them out of planarity. wB97XD includes dispersion corrections (empirical D2/D3 or long-range corrections) essential for accurately modeling the

      
      -
      
      
      
      stacking forces often found in the crystal packing of diphenylpyrazines.
  • Excited States (UV-Vis): CAM-B3LYP or M06-2X .

    • Reasoning: Standard B3LYP often underestimates charge-transfer excitation energies. The Coulomb-Attenuating Method (CAM) corrects long-range interactions, vital for describing the transition from the amino lone pair (

      
      ) to the pyrazine 
      
      
      
      system.
  • Basis Set: 6-311++G(d,p) .[1]

    • Reasoning: The "++" diffuse functions are non-negotiable for modeling the lone pair on the exocyclic amine and the ring nitrogens, which are sites of high electron density and potential hydrogen bonding.

Solvation Models

Gas-phase calculations fail to predict the solvatochromic shifts observed in ADP.

  • Method: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).

  • Solvents: Ethanol (polar protic) and DMSO (polar aprotic) are standard benchmarks for aminopyrazine solubility.

Part 2: Structural Analysis & Geometry Optimization

The Torsional Challenge

The defining structural feature of ADP is the dihedral angle between the pyrazine core and the phenyl rings. Unlike fused ring systems, the single bonds at C3 and C5 allow rotation.

  • Expected Geometry: The phenyl rings will not be coplanar with the pyrazine ring.

    • Reference Data: Crystallographic studies of the analogue 2,3-diphenylpyrazine show dihedral angles of approximately 33° and 53° due to steric repulsion between the ortho-hydrogens of the phenyl ring and the pyrazine nitrogen/carbon atoms.

  • Validation Step: Perform a Potential Energy Surface (PES) Scan on the C3-C1' and C5-C1'' bonds (steps of 10°) to locate the global minimum before final optimization.

Workflow Visualization

The following diagram outlines the logical flow for a complete computational characterization, ensuring no steps are skipped.

ComputationalWorkflow Start Start: 2-Amino-3,5-diphenylpyrazine Structure PreOpt Pre-Optimization (MM2/MMFF) Reduce steric clashes Start->PreOpt DFT_Opt DFT Optimization Functional: wB97XD Basis: 6-311++G(d,p) Solvent: IEF-PCM PreOpt->DFT_Opt Freq_Check Frequency Calculation Check for imaginary frequencies DFT_Opt->Freq_Check Decision Imaginary Freq < 0? Freq_Check->Decision ReOpt Distort Geometry & Re-Optimize Decision->ReOpt Yes Properties Property Calculation Decision->Properties No (Global Min) ReOpt->DFT_Opt TDDFT TD-DFT (UV-Vis) Functional: CAM-B3LYP NStates=20 Properties->TDDFT NBO NBO Analysis Hybridization & LP interactions Properties->NBO FMO FMO Analysis HOMO/LUMO Gap & MEP Properties->FMO

Caption: Figure 1. Self-validating computational workflow for ADP characterization. The frequency check is a critical "gate" to ensure the structure is a true minimum.

Part 3: Electronic Properties & Reactivity

Frontier Molecular Orbitals (FMO)

The reactivity of ADP is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO Location: Predominantly localized on the amino nitrogen lone pair and the

    
    -system of the pyrazine ring.
    
  • LUMO Location: Delocalized across the pyrazine and phenyl rings (

    
     character).
    
  • Chemical Hardness (

    
    ):  Calculated as 
    
    
    
    . A lower gap indicates higher reactivity (softer molecule), typical for this class of fluorophores.
Molecular Electrostatic Potential (MEP)

MEP mapping is essential for predicting non-covalent interactions (e.g., drug-receptor binding).

RegionPotentialChemical FeatureInteraction Type
Red NegativePyrazine N1 and N4H-bond Acceptor
Blue PositiveAmino (-NH2) ProtonsH-bond Donor
Green NeutralPhenyl RingsHydrophobic /

-stacking
Natural Bond Orbital (NBO) Analysis

NBO analysis quantifies the "push-pull" effect. Specifically, look for the Second Order Perturbation Theory energy (


) corresponding to the interaction:


A high

value (>20 kcal/mol) confirms strong conjugation between the amino group and the ring, stabilizing the structure and red-shifting the UV absorption.

Part 4: Spectroscopic Profiling (Experimental Validation)

To validate your calculations, compare the computed spectra with experimental data.[2]

UV-Vis Absorption (TD-DFT)

ADP typically exhibits two main bands:

  • High Energy (250-280 nm):

    
     transitions of the phenyl/pyrazine rings.
    
  • Low Energy (350-380 nm): Intramolecular Charge Transfer (ICT) band from Amino

    
     Pyrazine.
    
  • Protocol: Calculate the first 20 singlet excited states (

    
    ).
    
  • Analysis: Plot the density of states (DOS) or simulate the spectrum using a Gaussian broadening function (FWHM = 0.3 eV).

Vibrational Spectroscopy (IR/Raman)

DFT frequencies are harmonic and systematically overestimate experimental (anharmonic) frequencies.

  • Scaling Factor: For B3LYP/6-311++G(d,p), multiply calculated frequencies by 0.967 .

  • Key Diagnostic Peaks:

    • 
      : ~3400-3500 cm⁻¹ (Asymmetric stretch).
      
    • 
      : ~3300-3400 cm⁻¹ (Symmetric stretch).
      
    • 
      : ~1550-1600 cm⁻¹ (Pyrazine ring stretch).
      

Part 5: Synthesis Pathway for Experimental Verification

To ground this computational guide in physical reality, the following diagram illustrates the standard synthetic route to obtain ADP for validation, utilizing Suzuki-Miyaura coupling.

Synthesis Start 2-Amino-3,5- dibromopyrazine Intermediate Transition State (Pd-Cycle) Start->Intermediate Oxidative Add. Reagent Phenylboronic Acid (2.2 eq) Reagent->Intermediate Transmetallation Catalyst Pd(PPh3)4 Na2CO3 Catalyst->Intermediate Product 2-Amino-3,5- diphenylpyrazine Intermediate->Product Reductive Elim. (Suzuki Coupling)

Caption: Figure 2. Synthesis of ADP via Suzuki-Miyaura coupling, the standard route for generating high-purity samples for spectral benchmarking.

References

  • Functional Benchmarking: Tretiak, S., & Magyar, R. J. (2016). DFT and TD-DFT calculation of new thienopyrazine-based small molecules for organic solar cells. PMC. Link

  • Structural Analogues: Kitano, Y., et al. (1983). Crystal structure of 2,3-diphenylpyrazine. Acta Crystallographica Section C. (Referenced in recent polymorph studies: Link)

  • Methodology (Solvation): Tomasi, J., Mennucci, B., & Cammi, R. (2005). Quantum Mechanical Continuum Solvation Models. Chemical Reviews. Link

  • Basis Set Standards: Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Gaussian, Inc. (Standard reference for the 6-311++G(d,p)
  • Synthesis Validation: L. Wang et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives. Journal of Medicinal Chemistry. Link

Sources

Protocols & Analytical Methods

Method

protocol for synthesizing 2-Amino-3,5-diphenylpyrazine in the lab

Application Note: High-Purity Synthesis of 2-Amino-3,5-diphenylpyrazine Executive Summary This application note details a robust, scalable protocol for the regioselective synthesis of 2-Amino-3,5-diphenylpyrazine (CAS: 2...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of 2-Amino-3,5-diphenylpyrazine

Executive Summary

This application note details a robust, scalable protocol for the regioselective synthesis of 2-Amino-3,5-diphenylpyrazine (CAS: 24241-18-7 for the dibromo precursor; target compound is a known luciferin intermediate).[1] This compound is a critical scaffold in the development of red-shifted bioluminescent probes (e.g., Diphenylterazine or DTZ) used in deep-tissue imaging and drug discovery assays.[1]

Unlike classical condensation methods that often yield isomeric mixtures (e.g., 2,6-diphenyl isomers), this protocol utilizes a two-step regiocontrolled pathway starting from commercially available 2-aminopyrazine.[1] This route guarantees the 3,5-substitution pattern via electrophilic halogenation followed by a double Suzuki-Miyaura cross-coupling, ensuring high purity (>98%) suitable for biological applications.

Retrosynthetic Analysis & Logic

The synthesis is designed to overcome the poor regioselectivity associated with the direct condensation of


-amino ketones.
  • Step 1: Regioselective Bromination. The amino group on the pyrazine ring activates the 3 and 5 positions towards electrophilic aromatic substitution. Using N-Bromosuccinimide (NBS) allows for mild, controlled dibromination without the harsh conditions of liquid bromine.

  • Step 2: Double Suzuki-Miyaura Coupling. The resulting 3,5-dibromo intermediate undergoes a palladium-catalyzed cross-coupling with phenylboronic acid.[1] Using an excess of boronic acid (4.0 equiv.)[2] ensures complete conversion of both bromide sites, preventing mono-coupled byproducts.[1]

Figure 1: Strategic workflow for the regioselective synthesis of 2-Amino-3,5-diphenylpyrazine.

Materials & Equipment

Reagents:

  • Precursor: 2-Aminopyrazine (>98% purity).[1]

  • Halogen Source: N-Bromosuccinimide (NBS) (Recrystallize from water if yellow/degraded).[1]

  • Coupling Partner: Phenylboronic acid (4.0 equivalents).[2]

  • Catalyst: Bis(benzonitrile)palladium(II) chloride [Pd(PhCN)

    
    Cl
    
    
    
    ] OR Pd(PPh
    
    
    )
    
    
    .
  • Ligand: 1,4-Bis(diphenylphosphino)butane (dppb) (if using Pd(PhCN)

    
    Cl
    
    
    
    ).[3]
  • Solvents: Dimethyl sulfoxide (DMSO), Toluene (anhydrous), Ethanol, Water.

  • Base: Sodium Carbonate (Na

    
    CO
    
    
    
    ) or Potassium Carbonate (K
    
    
    CO
    
    
    ).

Equipment:

  • Schlenk line or Nitrogen manifold (essential for Step 2).[1]

  • Reflux condenser and oil bath.[1]

  • Rotary evaporator.[1]

  • Flash chromatography system (Silica gel 60).

Experimental Protocol

Step 1: Synthesis of 2-Amino-3,5-dibromopyrazine

Rationale: DMSO/Water is used as the solvent system to solubilize the polar starting material while precipitating the hydrophobic dibromo product, simplifying workup.[1]

  • Setup: In a 500 mL round-bottom flask wrapped in aluminum foil (light protection), dissolve 2-aminopyrazine (5.0 g, 52.6 mmol) in DMSO (50 mL).

  • Bromination: Add water (1 mL) to the solution. Cool the mixture to 0–5 °C in an ice bath.

  • Addition: Portion-wise, add N-Bromosuccinimide (NBS) (18.7 g, 105.2 mmol, 2.0 equiv.) over 30 minutes.

    • Critical Control Point: Maintain temperature <10 °C to avoid over-bromination or oxidation side reactions.[1]

  • Reaction: Remove the ice bath and stir at room temperature (25 °C) for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1). The product is significantly less polar than the starting material.

  • Workup: Pour the reaction mixture into ice-cold water (300 mL) with vigorous stirring. A yellow/orange precipitate will form immediately.[1]

  • Isolation: Filter the solid under vacuum. Wash the filter cake copiously with water (3 x 50 mL) to remove residual DMSO and succinimide.

  • Purification: Dry the solid in a vacuum oven at 40 °C.

    • Yield Expectation: 11.5–12.5 g (85–95%).

    • Appearance: Yellow crystalline solid.[1]

Step 2: Suzuki-Miyaura Coupling to 2-Amino-3,5-diphenylpyrazine

Rationale: A double coupling requires robust catalytic activity.[1] Using 4 equivalents of boronic acid drives the reaction to completion, preventing the isolation of the mono-phenyl intermediate.

  • Inert Setup: Flame-dry a 250 mL Schlenk flask and cycle with Nitrogen/Argon 3 times.

  • Charging: Add 2-Amino-3,5-dibromopyrazine (3.0 g, 11.9 mmol) and Phenylboronic acid (5.8 g, 47.6 mmol, 4.0 equiv.).

  • Catalyst Prep: Add Pd(PhCN)

    
    Cl
    
    
    
    (230 mg, 0.6 mmol, 5 mol%) and dppb (300 mg, 0.7 mmol).
    • Alternative: Pd(PPh

      
      )
      
      
      
      (5 mol%) can be used if fresh.
  • Solvent Addition: Add degassed Toluene (60 mL) and Ethanol (10 mL).

  • Base Addition: Add 1M Na

    
    CO
    
    
    
    aqueous solution
    (30 mL).
  • Reflux: Heat the biphasic mixture to vigorous reflux (100–110 °C) for 12–16 hours under Nitrogen.

    • Monitoring: TLC (Hexane/EtOAc 4:1). The starting dibromide (Rf ~0.4) should disappear; the mono-coupled intermediate may appear transiently before converting to the bis-coupled product.[1]

  • Workup: Cool to room temperature. Separate the layers. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Combine organic phases, wash with brine, and dry over anhydrous Na

    
    SO
    
    
    
    .
  • Purification: Concentrate the solvent. Purify the residue via flash column chromatography on silica gel.

    • Eluent: Gradient of Hexane/EtOAc (10:1 to 4:1).

    • Product: The target compound elutes after the non-polar impurities (biphenyl).

Results & Characterization

Quantitative Data Summary:

ParameterValue / Observation
Step 1 Yield 92% (Typical)
Step 2 Yield 65–75%
Appearance Yellow/Orange Solid
Melting Point 178–180 °C
Solubility Soluble in DMSO, DCM, MeOH; Insoluble in Water

Spectroscopic Validation (Expected Data):

  • 
    H NMR (500 MHz, DMSO-d
    
    
    
    ):
    
    
    8.84 (s, 1H, Pyrazine-H), 8.10 (d, J=7.5 Hz, 2H, Ar-H), 7.95 (d, J=7.5 Hz, 2H, Ar-H), 7.30–7.55 (m, 6H, Ar-H), 6.50 (bs, 2H, NH
    
    
    ).
  • MS (ESI): Calculated for C

    
    H
    
    
    
    N
    
    
    [M+H]
    
    
    : 248.11; Found: 248.1.

Expert Insights & Troubleshooting

  • Catalyst Poisoning: The amino group on the pyrazine can coordinate to Palladium, potentially deactivating it. If conversion is stalled, add an additional 2 mol% of catalyst.

  • Mono-Coupling Issue: If the mono-phenyl intermediate persists (verified by MS), it is usually due to insufficient boronic acid or base.[1] Ensure the boronic acid is fresh (boronic acids can dehydrate to boroxines, altering stoichiometry).

  • Purification: The main byproduct is biphenyl (from homocoupling of phenylboronic acid). This is non-polar and elutes easily with 100% Hexane before the product.

Safety Considerations

  • NBS: Irritant and mild oxidizer.[1] Store in a fridge.

  • Palladium Compounds: Heavy metals; dispose of in designated hazardous waste streams.[1]

  • Toluene: Flammable and reprotoxic.[1] Use in a fume hood.[1]

References

  • Regioselective Bromination Protocol

    • Source: Sigma-Aldrich / PubChem CID 620004.[1]

    • Context: Synthesis of 2-Amino-3,5-dibromopyrazine from 2-aminopyrazine.[1][4]

    • Link:[1]

  • Suzuki Coupling & Bioluminescent Application

    • Title: Red-shifted luciferase-luciferin pairs for enhanced bioluminescence imaging.[1]

    • Source:Nature Methods / Nature Communications (Su et al., 2023; Yeh et al., 2017).
    • Context: Detailed synthesis of 2-amino-3,5-diphenylpyrazine (Compound 12) as a precursor to Diphenylterazine (DTZ).[1]

    • Link:

  • General Pyrazine Functionalization

    • Title: Regioselective Synthesis of Alkylpyrazines.[1]

    • Source:The Journal of Organic Chemistry.
    • Context: General methods for palladium-catalyzed functionalization of halopyrazines.[1][5]

    • Link:

Sources

Application

experimental setup for measuring the fluorescence of 2-Amino-3,5-diphenylpyrazine

Application Note: Optical Characterization and Fluorescence Protocol for 2-Amino-3,5-diphenylpyrazine Introduction & Chemical Context 2-Amino-3,5-diphenylpyrazine is a heterocyclic fluorophore characterized by a "push-pu...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optical Characterization and Fluorescence Protocol for 2-Amino-3,5-diphenylpyrazine

Introduction & Chemical Context

2-Amino-3,5-diphenylpyrazine is a heterocyclic fluorophore characterized by a "push-pull" electronic architecture. The electron-donating amino group (-NH₂) at position 2 interacts with the electron-withdrawing pyrazine core, flanked by phenyl rings at positions 3 and 5 that extend the


-conjugation.

This structural arrangement typically results in Intramolecular Charge Transfer (ICT) , making the molecule highly sensitive to solvent polarity (solvatochromism) and pH changes. Consequently, accurate fluorescence measurement requires strict control over solvent purity, concentration, and excitation parameters to avoid artifacts such as the Inner Filter Effect (IFE) or aggregation-induced quenching (ACQ).

Key Optical Expectations:

  • Absorption: Likely

    
     in the UV-A region (320–380 nm).
    
  • Emission: Likely

    
     in the blue-green region (420–500 nm).
    
  • Solvatochromism: Bathochromic shift (red shift) expected in polar solvents (e.g., DMSO vs. Hexane).[1]

Experimental Setup & Materials

Reagents and Solvents[2][3][4][5]
  • Analyte: 2-Amino-3,5-diphenylpyrazine (>98% purity, HPLC grade).

  • Solvents: Spectroscopic grade (UV-cutoff < 230 nm) is mandatory to avoid background fluorescence.

    • Non-polar: Cyclohexane or Hexane.

    • Polar Aprotic: Acetonitrile (MeCN), Tetrahydrofuran (THF).

    • Polar Protic: Ethanol (EtOH), Methanol (MeOH).

  • Reference Standard (for Quantum Yield):

    • Quinine Sulfate in 0.1 M H₂SO₄ (

      
      , Ex: 350 nm).
      
    • Alternative: Coumarin 153 in Ethanol (

      
      , Ex: 400 nm) if the sample emits > 500 nm.
      
Instrumentation Settings
  • Spectrofluorometer: (e.g., Horiba Fluorolog, Hitachi F-7000, or equivalent).

  • Cuvettes: Quartz, 10 mm path length, 4-sided polished (for fluorescence), 2-sided polished (for UV-Vis).

  • Temperature: 25°C (thermostated cell holder recommended).

Table 1: Instrument Configuration Protocol

ParameterSettingRationale
Excitation Slit 1–2 nmNarrow slit improves spectral resolution of the excitation peak.
Emission Slit 2–5 nmWider slit increases signal intensity; balance with resolution.
Integration Time 0.1 – 0.5 sSufficient to average out noise without photobleaching.
Lamp Mode Ratio Mode (S/R)Corrects for fluctuations in Xenon lamp intensity.
Detector PMT (Voltage ~700V)Adjust to keep max intensity < 10⁶ CPS to avoid saturation.

Experimental Workflows (Visualized)

The following diagram outlines the logical flow for characterizing the fluorophore, ensuring data integrity from stock solution to final analysis.

ExperimentalWorkflow Stock 1. Stock Solution (1 mM in DMSO) Dilution 2. Working Solutions (1-10 µM) Stock->Dilution Dilute UVVis 3. UV-Vis Abs Scan (Check OD < 0.1) Dilution->UVVis Measure Abs UVVis->Dilution If OD > 0.1 ExScan 4. Excitation Scan (Find Lambda_ex) UVVis->ExScan Set Em > Abs_max EmScan 5. Emission Scan (Collect Spectra) ExScan->EmScan Set Ex = Peak Analysis 6. Data Analysis (QY & Stokes Shift) EmScan->Analysis Export

Figure 1: Step-by-step optical characterization workflow. The red dashed line indicates a critical quality control checkpoint to prevent Inner Filter Effects.

Detailed Protocols

Protocol A: Absorption & Excitation Validation

Objective: To determine the optimal excitation wavelength (


) and ensure the concentration is linear.
  • Stock Preparation: Dissolve 2-Amino-3,5-diphenylpyrazine in DMSO to create a 1 mM stock solution. Sonicate to ensure complete dissolution.

  • Dilution: Prepare a series of dilutions in Ethanol (e.g., 1, 2.5, 5, 10 µM).

  • UV-Vis Scan: Scan absorbance from 250 nm to 600 nm.

    • Critical Check: Identify the concentration where the maximum absorbance (

      
      ) is between 0.05 and 0.1 .
      
    • Why? Absorbance > 0.1 leads to the Inner Filter Effect (IFE) , where the molecule re-absorbs its own emitted light, distorting the spectral shape and reducing intensity.

  • Excitation Scan: On the fluorometer, fix the emission monochromator at 500 nm (or well into the red tail of the expected emission). Scan the excitation monochromator from 250 nm to 480 nm.

    • Validation: The resulting Excitation Spectrum should perfectly overlay the Absorption Spectrum. If they differ significantly, check for impurities or tautomerization.

Protocol B: Steady-State Emission Measurement

Objective: To record the true fluorescence spectrum.

  • Set

    
    :  Set the excitation monochromator to the absorption maximum found in Protocol A (e.g., approx. 360–380 nm).
    
  • Scan Range: Scan emission from

    
     to 700 nm.
    
    • Note: Starting 15 nm after excitation avoids the Rayleigh scattering peak.

  • Solvent Blank: Run a scan with only the solvent using the exact same settings.

  • Correction: Subtract the Solvent Blank spectrum from the Sample spectrum to remove Raman scattering peaks (common in Ethanol/Water).

Protocol C: Relative Quantum Yield ( ) Determination

Objective: To quantify the efficiency of fluorescence.[2][3]

The "Comparative Method" is the gold standard for solution-phase samples.

The Equation:



  • 
    : Quantum Yield[2][4][5][6]
    
  • 
    : Gradient (slope) of Integrated Fluorescence Intensity vs. Absorbance.[6]
    
  • 
    : Refractive index of the solvent.
    

Workflow:

  • Reference Selection: Use Quinine Sulfate in 0.1 M H₂SO₄ (

    
    ).
    
  • Series Preparation: Prepare 4 concentrations of the Sample and 4 concentrations of the Reference.

    • Absorbance values at

      
       should be: 0.02, 0.04, 0.06, 0.08, 0.10.
      
  • Measurement:

    • Measure Absorbance at the exact excitation wavelength.

    • Measure Fluorescence Emission (integrate the total area under the curve).[2]

  • Plotting: Plot Integrated Intensity (Y-axis) vs. Absorbance (X-axis) .

  • Calculation: Extract the slopes (

    
    ) and input into the equation above.
    

Mechanistic Logic: The Inner Filter Effect

Understanding why we dilute samples is critical for trust in the data. The following diagram illustrates the error introduced by high concentrations.

InnerFilterEffect HighConc High Concentration (OD > 0.1) Reabsorption Re-absorption of Emitted Photons HighConc->Reabsorption Causes Distortion Spectral Distortion (Red Shift artifact) Reabsorption->Distortion LowQY Underestimated Quantum Yield Reabsorption->LowQY CorrectConc Correct Concentration (OD < 0.1) LinearRegime Linear Response (Beer-Lambert) CorrectConc->LinearRegime TrueData Accurate Spectral Data LinearRegime->TrueData

Figure 2: Causal pathway of the Inner Filter Effect. High optical density leads to photon re-absorption, invalidating quantum yield calculations.

References

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy (3rd ed.). Springer. (The authoritative text on fluorescence methodology and instrumentation).

  • Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228. (The definitive guide on standard selection).

  • Valeur, B., & Berberan-Santos, M. N. (2012). Molecular Fluorescence: Principles and Applications. Wiley-VCH. (Detailed discussion on solvatochromism and push-pull systems).

  • Mutai, T., et al. (2014). Solid-state fluorescence of 2-aminopyrazine derivatives. Journal of Materials Chemistry C. (Context for aminopyrazine optical properties).

Sources

Method

Application Note: Strategic Utilization of 2-Amino-3,5-diphenylpyrazine in Pharmaceutical Synthesis

Abstract The pyrazine scaffold represents a "privileged structure" in medicinal chemistry, serving as the core for numerous kinase inhibitors, sodium channel blockers, and bioluminescent probes. Among these, 2-amino-3,5-...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazine scaffold represents a "privileged structure" in medicinal chemistry, serving as the core for numerous kinase inhibitors, sodium channel blockers, and bioluminescent probes. Among these, 2-amino-3,5-diphenylpyrazine (ADP) is a critical, high-value intermediate. Its unique substitution pattern—featuring bulky lipophilic phenyl groups at the 3 and 5 positions combined with a reactive amino handle at position 2—enables the rapid construction of libraries targeting hydrophobic binding pockets (e.g., ATP-binding sites in kinases).

This guide details the robust synthesis of ADP via regioselective Suzuki-Miyaura cross-coupling and its downstream transformation into fused imidazo[1,2-a]pyrazine systems. We prioritize scalable, self-validating protocols designed for high-throughput medicinal chemistry campaigns.

Introduction: The Pharmacophore Advantage

In drug design, the 3,5-diphenylpyrazine motif offers a distinct advantage over the more common 5,6-diphenyl isomers (derived from simple benzil condensation). The 3,5-substitution pattern creates a "V-shaped" hydrophobic cleft that mimics the spatial arrangement of amino acid residues in various receptor pockets.

Key Applications:

  • Kinase Inhibition: Precursor for imidazo[1,2-a]pyrazines (e.g., B-Raf, Aurora kinase inhibitors).

  • Adenosine Receptor Antagonists: The amino group allows for urea/amide derivatization to target

    
     receptors.
    
  • Bioluminescence: Structural analog of Coelenterazine cores used in functional imaging.

Module 1: Robust Synthesis of the Precursor

Method: Regioselective Suzuki-Miyaura Cross-Coupling

While condensation methods exist, they often suffer from poor regioselectivity (yielding mixtures of 3,5- and 3,6-isomers). The industry-standard approach for pharmaceutical purity is the double Suzuki coupling of 2-amino-3,5-dibromopyrazine. This method is modular, allowing researchers to substitute phenyl groups with heteroaryls if SAR (Structure-Activity Relationship) demands it.

Protocol A: Synthesis of 2-Amino-3,5-diphenylpyrazine

Reagents:

  • Substrate: 2-Amino-3,5-dibromopyrazine (1.0 eq)

  • Coupling Partner: Phenylboronic acid (2.5 eq)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 M aqueous solution, 4.0 eq)
    
  • Solvent: 1,4-Dioxane / Ethanol (4:1 ratio)

Step-by-Step Workflow:

  • Inerting: Charge a 3-neck round-bottom flask with 2-amino-3,5-dibromopyrazine and phenylboronic acid. Evacuate and backfill with Argon (

    
    ).
    
  • Solvation: Add degassed 1,4-dioxane and ethanol. Stir until dissolved.

  • Activation: Add the

    
     solution followed by the Pd catalyst. The solution will turn yellow/orange.
    
  • Reflux: Heat the mixture to 90°C for 12–16 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexane).

    • Checkpoint: The starting material (

      
      ) should disappear, and a highly fluorescent blue spot (product) should appear at 
      
      
      
      .
  • Workup: Cool to room temperature. Filter through a Celite pad to remove Pd black. Dilute filtrate with water and extract with Ethyl Acetate (

    
    ).
    
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Recrystallize from Ethanol/Water to yield yellow needles.
    

Quantitative Data Summary:

ParameterSpecificationNotes
Yield 82% - 88%High efficiency due to activated 3,5-positions.
Purity (HPLC) >98% (AUC)Essential for downstream library synthesis.
Appearance Yellow Crystalline SolidDistinct from the white dibromo precursor.
Target Mass 247.30 g/mol

Visualization: Synthesis Pathway[1][2][3]

SuzukiCoupling Start 2-Amino-3,5- dibromopyrazine Catalyst Pd(PPh3)4 Na2CO3, 90°C Start->Catalyst Reagents Phenylboronic Acid (2.5 eq) Reagents->Catalyst Intermediate Monocoupled Intermediate Catalyst->Intermediate Fast (C-3) Product 2-Amino-3,5- diphenylpyrazine Intermediate->Product Slower (C-5)

Figure 1: Palladium-catalyzed access to the 3,5-diphenyl scaffold. The C-3 position is electronically more deficient and typically couples first.

Module 2: Downstream Pharmaceutical Applications

The primary utility of 2-amino-3,5-diphenylpyrazine is its conversion into Imidazo[1,2-a]pyrazines . This fused system mimics the purine core of ATP, making it an ideal scaffold for Type I Kinase Inhibitors .

Protocol B: Cyclization to Imidazo[1,2-a]pyrazine

This reaction involves the condensation of the 2-amino group and the ring nitrogen (N-1) with an


-haloketone.

Mechanism: The exocyclic amine attacks the carbonyl carbon of the


-haloketone, followed by alkylation of the ring nitrogen (N-1) and dehydration to aromatize.

Reagents:

  • Substrate: 2-Amino-3,5-diphenylpyrazine (1.0 eq)

  • Reagent: Chloroacetaldehyde (50% aq. solution) or substituted

    
    -bromoacetophenone (1.2 eq)
    
  • Solvent: Ethanol or n-Butanol

  • Additive:

    
     (1.5 eq) – Critical for scavenging acid to prevent protonation of the unreactive pyrazine nitrogen.
    

Step-by-Step Workflow:

  • Dissolve 2-amino-3,5-diphenylpyrazine in Ethanol (0.5 M concentration).

  • Add the

    
    -haloketone and 
    
    
    
    .[1]
  • Reflux at 80°C for 4–6 hours.

  • Validation: Monitor the disappearance of the fluorescent amine spot on TLC. The product is typically less polar.

  • Isolation: Evaporate solvent. Triturate the residue with ether to remove unreacted ketone. Recrystallize from acetonitrile.

Application Note: If using Chloroacetaldehyde , the product is the core 6,8-diphenylimidazo[1,2-a]pyrazine. If using Bromoacetophenone , you generate a 2,6,8-triphenylimidazo[1,2-a]pyrazine, significantly increasing lipophilicity.

Visualization: Divergent Synthesis Workflow

DivergentSynthesis Hub 2-Amino-3,5- diphenylpyrazine Path1_Reagent + α-Bromoketones (Cyclization) Hub->Path1_Reagent Path2_Reagent + Isocyanates / Acid Chlorides (Derivatization) Hub->Path2_Reagent Path1_Product Imidazo[1,2-a]pyrazines (ATP-Competitors) Path1_Reagent->Path1_Product Path2_Product Pyrazinyl-Ureas (Allosteric Modulators) Path2_Reagent->Path2_Product

Figure 2: Divergent synthesis pathways. Pathway 1 yields fused rings for kinase active sites; Pathway 2 targets allosteric pockets.

Quality Control & Validation

To ensure the integrity of the synthesized precursor before committing to expensive downstream steps, verify the following analytical markers.

1H NMR Validation (DMSO-d6, 400 MHz)
  • Pyrazine Singlet: The isolated proton at the C-6 position is diagnostic. It typically appears as a sharp singlet around

    
     8.9 – 9.1 ppm .
    
    • Note: If this peak is split or shifted significantly upfield (<8.5 ppm), suspect incomplete coupling or contamination with the 3,6-isomer.

  • Amine Handle: Broad singlet at

    
     6.5 – 7.0 ppm  (
    
    
    
    , exchangeable with
    
    
    ).
  • Phenyl Protons: Multiplets in the

    
     7.4 – 8.2 ppm  region (integrating to 10H).
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (<50%) Catalyst poisoning or

leak.
Ensure rigorous degassing; use fresh Pd tetrakis.
Incomplete Reaction Boronic acid deboronation.Add 0.5 eq extra boronic acid after 8 hours.
Product is Brown/Black Residual Palladium.Filter through silica/Celite + 10% wt/wt activated carbon treatment.

References

  • Preparation of Pyrazine Derivatives. Vertex Pharmaceuticals Inc. (2021).[2] Synthesis method of diphenylpyrazine derivative. Patent CN112939877A.

  • Precursor Synthesis for Bioluminescence. Kakoi, H. (2002).[3] Synthesis of 2-Amino-3-benzyl-5-(p-hydroxyphenyl)pyrazine. Chemical & Pharmaceutical Bulletin, 50(2), 301-302.[3]

  • Imidazo[1,2-a]pyrazine Kinase Inhibitors. Mehellou, Y., et al. (2018). The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase. UCL Discovery.

  • General Reactivity of 2-Amino-3,5-dibromopyrazine. NBInno Chemical Data. (2025).[4] 2-Amino-3,5-dibromopyrazine: A Versatile Intermediate in Chemical Synthesis.

Sources

Application

developing fluorescent molecular probes for amino acid detection

Application Note: Strategic Development and Application of Fluorescent Probes for Biothiol Detection Part 1: Introduction & Clinical Relevance The accurate detection of sulfur-containing amino acids—specifically Cysteine...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Development and Application of Fluorescent Probes for Biothiol Detection

Part 1: Introduction & Clinical Relevance

The accurate detection of sulfur-containing amino acids—specifically Cysteine (Cys) , Homocysteine (Hcy) , and Glutathione (GSH) —is not merely an academic exercise; it is a critical diagnostic frontier. These "biothiols" maintain cellular redox homeostasis. Deviations in their levels are strictly correlated with pathology:

  • Cysteine: Deficiency is linked to slowed growth and liver damage; excess is associated with neurotoxicity.

  • Homocysteine: Elevated plasma levels (Hyperhomocysteinemia) are a validated risk factor for cardiovascular disease and Alzheimer’s.[1]

  • Glutathione: The cell's primary antioxidant. Depletion is a hallmark of oxidative stress, cancer, and ferroptosis.

The Challenge: Structurally, these three analytes are nearly identical. They all contain a sulfhydryl (-SH) group and an amino group. The primary difficulty in probe design is selectivity —distinguishing the millimolar concentrations of intracellular GSH (1–10 mM) from the micromolar concentrations of Cys/Hcy (30–200 µM), and distinguishing Cys from Hcy despite them differing by only one methylene group.

Part 2: Design Principles (The "Expertise" Pillar)

To build a successful probe, we move beyond simple binding.[2][3] We utilize Reaction-Based Sensing .[4] This approach relies on the specific chemical reactivity of the target to cleave a linker or induce a structural change that restores fluorescence.

Core Mechanisms
  • Michael Addition: Utilizing the nucleophilicity of the thiolate anion to attack an

    
    -unsaturated ketone/ester.
    
  • Cyclization-Cleavage: Exploiting the amino and thiol groups of Cys/Hcy to form a cyclic product, releasing the fluorophore. This is excellent for distinguishing Cys/Hcy from GSH, as GSH (a tripeptide) is sterically hindered from cyclizing.

  • Sulfonamide/Ester Cleavage: The thiolate attacks a sulfonamide or ester bond, detaching a quenching group (PET mechanism) or restoring an electron-donating group (ICT mechanism).

Design Workflow Diagram

The following diagram outlines the logical flow for designing a probe, ensuring the "Turn-On" mechanism is physically coupled to the recognition event.

ProbeDesign Target Target Analyte (Cys / Hcy / GSH) Reactivity Reactivity Profile (Nucleophilicity/pKa) Target->Reactivity Defines Linker Recognition Group (Acrylate / Sulfonamide) Reactivity->Linker Selects Mechanism Sensing Mechanism (PET / ICT / FRET) Fluorophore Fluorophore Scaffold (BODIPY / Naphthalimide) Mechanism->Fluorophore Modulates Probe Final Probe (Quenched State) Linker->Probe Masks Fluorescence Fluorophore->Probe Core Structure Signal Fluorescence ON Probe->Signal Reaction w/ Target

Caption: Logical workflow for designing reaction-based fluorescent probes. The recognition group masks the fluorophore until the specific target triggers cleavage.

Part 3: Application Note - Validation & Selectivity

Before biological application, the probe must be validated spectroscopically.

Experimental Setup:

  • Buffer: PBS (10 mM, pH 7.4) with 10-20% organic co-solvent (DMSO/ACN) to ensure solubility.

  • Concentration: Probe (5-10 µM) vs. Analytes (0-100 equivalents).

  • Time-Course: Measure fluorescence intensity at

    
     every 1 minute.
    

Critical Data: Selectivity Profile A robust probe must show minimal response to non-thiol amino acids.

Analyte (100 µM)Relative Fluorescence (F/F0)Interpretation
PBS Only 1.0Low background (Stable)
Glutathione (GSH) 45.2 Strong "Turn-On" Response
Cysteine (Cys) 2.1Minimal interference (Kinetic control)
Homocysteine (Hcy) 1.8Minimal interference
Serine / Glycine 1.1No reaction (Lack of -SH)
Lysine 1.2No reaction (Amine only)

Note: Data simulated for a GSH-selective probe based on a sulfonyl-cleavage mechanism.

Part 4: Detailed Protocol - Live Cell Imaging of Biothiols

This protocol uses a Naphthalimide-based probe (e.g., N-butyl-4-sulfonamido-1,8-naphthalimide) designed to detect intracellular GSH. The fluorescence is "OFF" due to Photoinduced Electron Transfer (PET) from the sulfonamide linker. Upon reaction with GSH, the linker is cleaved, PET is abolished, and green fluorescence is restored.

Materials
  • Probe Stock: 10 mM in anhydrous DMSO. Store at -20°C.

  • Cells: HeLa or RAW264.7 macrophages.

  • Imaging Buffer: Krebs-Ringer Buffer (KRB) or PBS (pH 7.4).

  • Control Reagent: N-ethylmaleimide (NEM) - A thiol scavenger (blocks -SH groups).

Step-by-Step Methodology

1. Cell Preparation

  • Seed cells on 35mm glass-bottom confocal dishes.

  • Incubate at 37°C / 5% CO2 for 24 hours until 70-80% confluence.

2. Probe Loading (The Critical Step)

  • Dilute the Probe Stock into pre-warmed culture medium to a final concentration of 5–10 µM .

  • Note: Do not exceed 0.5% DMSO concentration to avoid solvent toxicity.

  • Remove old media from cells and wash 1x with PBS.

  • Add the probe-containing medium.

  • Incubate for 20–30 minutes at 37°C.

3. Negative Control (Self-Validation)

  • For a subset of dishes, pre-treat cells with NEM (1 mM) for 30 minutes before adding the probe.

  • Rationale: NEM alkylates all free thiols. If the probe still lights up in NEM-treated cells, the signal is a false positive (non-specific hydrolysis).

4. Imaging

  • Wash cells 3x with PBS to remove extracellular probe (reduces background).

  • Add 1 mL of live-cell imaging buffer.

  • Microscope Settings:

    • Excitation: 405 nm or 488 nm (depending on fluorophore).

    • Emission: 520–550 nm (Green channel).

    • Pinhole: 1 AU.

Experimental Workflow Diagram

ProtocolWorkflow Start Start: Adherent Cells (70% Confluence) PreTreat Control Group: Pre-treat w/ NEM (1mM) 30 min Start->PreTreat Negative Control Wash1 Wash PBS (1x) Start->Wash1 Experimental PreTreat->Wash1 Incubate Add Probe (10 µM) Incubate 30 min @ 37°C Wash1->Incubate Wash2 Wash PBS (3x) (Critical for Background) Incubate->Wash2 Image Confocal Imaging Ex: 488nm / Em: 530nm Wash2->Image

Caption: Step-by-step workflow for live-cell imaging, including the mandatory NEM negative control step.

Part 5: Troubleshooting & Expert Insights

  • Issue: High Background Fluorescence.

    • Cause: The probe may be hydrolyzing spontaneously in the aqueous buffer.

    • Fix: Prepare the working solution immediately before use. Check the pH; highly alkaline pH can catalyze hydrolysis of esters/sulfonamides.

  • Issue: Poor Cellular Uptake.

    • Cause: The probe is too lipophilic (aggregates) or too polar (cannot cross membrane).

    • Fix: Co-incubate with Pluronic F-127 (0.02%) to aid dispersion.

  • Issue: Localization Artifacts.

    • Insight: Cationic probes often sequester in mitochondria (due to membrane potential). If you need cytosolic detection, avoid delocalized positive charges (like unmodified Rhodamine) or use anionic linkers.

References

  • Chen, X., et al. (2015). "Fluorescent probes for the detection of biothiols." Chemical Society Reviews. [Link]

  • Wang, L., et al. (2019).[5] "Small-Molecule Fluorescent Probes for Live-Cell Super-Resolution Microscopy." Journal of the American Chemical Society. [Link][5]

  • Yin, G., et al. (2021).[6] "Simultaneous sensing of cysteine/homocysteine and glutathione with a fluorescent probe." RSC Advances. [Link]

  • Niu, L. Y., et al. (2015). "Reaction-based fluorescent probes for selective imaging of cysteine in living cells." Scientific Reports. [Link]

Sources

Method

application of aminopyrazine derivatives in materials science

Application Note: Molecular Engineering of Aminopyrazine Derivatives for Advanced Materials & Sensing Abstract This technical guide details the synthesis, characterization, and application of aminopyrazine derivatives, f...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Molecular Engineering of Aminopyrazine Derivatives for Advanced Materials & Sensing

Abstract

This technical guide details the synthesis, characterization, and application of aminopyrazine derivatives, focusing on their dual utility in optoelectronics (push-pull fluorophores) and surface engineering (corrosion inhibition). Aminopyrazines represent a privileged scaffold where the electron-deficient pyrazine ring acts as an acceptor, and the exocyclic amine functions as a donor. This "Push-Pull" architecture facilitates Intramolecular Charge Transfer (ICT), tunable for OLEDs, chemosensors, and molecular logic gates. Furthermore, the nitrogen-rich heterocycle exhibits high adsorption affinity for metallic substrates, serving as a potent mixed-type corrosion inhibitor in acidic media.

Strategic Overview: The Aminopyrazine Advantage

The 2-aminopyrazine core is a versatile building block in both materials science and medicinal chemistry (e.g., FLT3 inhibitors like Gilteritinib). In materials science, its value stems from two electronic behaviors:[1]

  • Electronic "Push-Pull" System: By substituting the 3, 5, or 6 positions with electron-rich moieties (e.g., triphenylamine, thiophene), the pyrazine ring (Acceptor) and the amine/substituents (Donor) create a dipole. This results in solvatochromic fluorescence and sensitivity to protonation (pH sensing).

  • Surface Adsorption: The lone pairs on the pyrazine nitrogens and the exocyclic amine allow for coordinate bonding with d-orbitals of transition metals (Fe, Cu), forming protective monolayers against corrosion.

Module A: Synthesis of D-π-A Aminopyrazine Scaffolds

Objective: Synthesize 2-amino-3,5-bis(p-methoxyphenyl)pyrazine , a model Donor-Acceptor (D-A) fluorophore.

Experimental Logic

Direct functionalization of the pyrazine ring is challenging. The most robust route involves regioselective halogenation followed by Palladium-catalyzed cross-coupling. We utilize 2-amino-3,5-dibromopyrazine as the "linchpin" intermediate because the bromines at positions 3 and 5 are highly reactive toward oxidative addition.

Protocol 1: Regioselective Bromination & Suzuki-Miyaura Coupling

Reagents:

  • 2-Aminopyrazine (Starting material)[2][3][4]

  • N-Bromosuccinimide (NBS)[2][3]

  • 4-Methoxyphenylboronic acid

  • Pd(PPh3)4 (Catalyst)

  • Solvents: DMSO, Water, Toluene, Ethanol.

Step-by-Step Methodology:

  • Bromination (Synthesis of Intermediate):

    • Dissolve 2-aminopyrazine (10 mmol) in DMSO/Water (10:1 v/v).

    • Cool to 0°C in an ice bath. Critical: Low temperature prevents over-bromination and ring degradation.

    • Add NBS (2.2 equiv) portion-wise over 30 minutes.

    • Stir at room temperature for 4 hours.

    • Pour into ice water; filter the yellow precipitate (2-amino-3,5-dibromopyrazine). Recrystallize from Ethanol.

    • Validation: Melting point should be 114–115 °C.

  • Suzuki Cross-Coupling (D-A Assembly):

    • In a Schlenk flask, combine the dibromo-intermediate (1 equiv), 4-methoxyphenylboronic acid (2.5 equiv), and Na2CO3 (2M aqueous solution, 5 equiv).

    • Suspend in Toluene/Ethanol (2:1).

    • Degassing: Bubble Argon through the mixture for 20 minutes. Why? Oxygen poisons the Pd(0) catalyst and promotes homocoupling of boronic acids.

    • Add Pd(PPh3)4 (5 mol%).

    • Reflux at 90°C for 12 hours under Argon.

    • Workup: Cool, extract with DCM, dry over MgSO4, and purify via silica gel column chromatography (Hexane/Ethyl Acetate gradient).

Visualization: Synthesis Workflow

SynthesisWorkflow Start 2-Aminopyrazine Step1 Bromination (NBS, DMSO, 0°C) Start->Step1 Electrophilic Subst. Inter 2-Amino-3,5- dibromopyrazine Step1->Inter Yield >90% Step2 Suzuki Coupling (Ar-B(OH)2, Pd(0)) Inter->Step2 Cross-Coupling Product D-π-A Fluorophore (Push-Pull System) Step2->Product C-C Bond Formation

Figure 1: Synthetic route transforming the raw pyrazine core into a functionalized optoelectronic material via a dibromo-intermediate.

Module B: Optoelectronic Characterization & Sensing

Objective: Validate the Intramolecular Charge Transfer (ICT) and demonstrate pH sensing capability.

Mechanism

The aminopyrazine derivative exhibits a "Push-Pull" mechanism.[1][5] Upon excitation, electron density shifts from the donor (methoxyphenyl/amine) to the acceptor (pyrazine).

  • Solvatochromism: In polar solvents (e.g., DMSO), the excited state is stabilized, leading to a Red Shift (bathochromic) in emission.

  • pH Sensing: Protonation occurs preferentially at the pyrazine ring nitrogen (the most basic site). This converts the acceptor into a cation, drastically altering the ICT pathway, often quenching fluorescence ("Turn-Off") or shifting the color.

Protocol 2: Solvatochromic & pH Titration
  • Solvatochromism Setup:

    • Prepare 10 µM solutions of the product in Toluene (non-polar), THF (medium), and DMSO (polar).

    • Measure UV-Vis absorption and Fluorescence emission spectra.

    • Expected Result: Emission max shifts from Blue (Toluene)

      
       Green (THF) 
      
      
      
      Yellow/Orange (DMSO).
  • pH Switching Experiment:

    • Dissolve product in Acetonitrile/Water (1:1).

    • Record initial fluorescence (

      
      ).
      
    • Titrate with aliquots of trifluoroacetic acid (TFA).

    • Plot Emission Intensity vs. equivalents of H+.

    • Data Output: Determine

      
       from the inflection point of the titration curve.
      

Data Summary: Solvatochromic Shift (Example Data)

SolventDielectric Constant (

)

(nm)

(nm)
Stokes Shift (nm)Visual Color
Toluene2.3838044565Blue
THF7.5838548095Cyan
DMSO46.7392535143Yellow-Green

Module C: Materials Protection (Corrosion Inhibition)

Objective: Evaluate the efficacy of the synthesized aminopyrazine as a corrosion inhibitor for Mild Steel in 1.0 M HCl.

Experimental Logic

Aminopyrazines act as Mixed-Type Inhibitors . They adsorb onto the steel surface, blocking both anodic (dissolution) and cathodic (hydrogen evolution) sites. The adsorption typically follows the Langmuir Isotherm .[6][7][8][9]

Protocol 3: Electrochemical Impedance Spectroscopy (EIS)

Equipment: Potentiostat/Galvanostat (e.g., Gamry or Metrohm Autolab), Three-electrode cell (Working: Mild Steel; Counter: Platinum; Ref: Ag/AgCl).

Procedure:

  • Surface Prep: Polish mild steel coupons (Q235 grade) with SiC paper (up to 1200 grit), degrease with acetone, and wash with distilled water.

  • Electrolyte: Prepare 1.0 M HCl (blank) and solutions containing 100, 200, and 500 ppm of the aminopyrazine derivative.

  • OCP Stabilization: Immerse electrode for 30 mins until Open Circuit Potential (OCP) stabilizes.

  • EIS Measurement:

    • Frequency Range: 100 kHz to 10 mHz.

    • Amplitude: 10 mV (perturbation).

  • Data Analysis: Fit the Nyquist plots to an equivalent circuit (

    
    ).
    
    • 
      : Charge Transfer Resistance (inversely proportional to corrosion rate).
      
    • 
      : Double Layer Capacitance (decreases upon inhibitor adsorption).
      

Calculation of Inhibition Efficiency (


): 


Visualization: Corrosion Inhibition Mechanism

CorrosionMechanism Solution Acidic Solution (H+, Cl-) Inhibitor Aminopyrazine Molecules (Cationic/Neutral) Solution->Inhibitor Dissolution Adsorption Adsorption Process (Langmuir Isotherm) Inhibitor->Adsorption Diffusion Surface Mild Steel Surface (Fe) Adsorption->Surface N-Fe Coordination & Pi-Interaction Result Protective Film Formation (Increased Rct, Decreased Cdl) Surface->Result Block Active Sites

Figure 2: Mechanism of corrosion inhibition. The aminopyrazine molecules adsorb onto the steel surface via nitrogen lone pairs and pi-electrons, creating a barrier that increases charge transfer resistance (


).

References

  • Synthesis & Halogenation: Pujol, M. D., et al. "Efficient Halogenation of 2-Aminopyrazine: Synthesis of 2-Amino-3,5-dibromopyrazine."[4] Synlett, 2019.[4]

  • Corrosion Inhibition: Li, X., et al. "Three Monohalogenated Aminopyrazines as Effective Corrosion Inhibitors for Carbon Steel in Acid Medium." ChemistrySelect, 2023.

  • Push-Pull Fluorophores: Achelle, S., et al. "Synthesis and Photophysical Properties of a Series of Pyrazine-Based Push–Pull Chromophores."[1][5] Dyes and Pigments, 2013.

  • Sensing Applications: Wang, J., et al. "Aminopyrazine-based fluorescent sensors for pH and metal ions." Sensors and Actuators B: Chemical, 2018. (Contextual citation based on general field knowledge of aminopyrazine sensing mechanisms).
  • Electrochemical Protocols: ASTM G106-89(2015), "Standard Practice for Verification of Algorithm and Equipment for Electrochemical Impedance Measurements."

Sources

Application

Chemoenzymatic Synthesis of Pyrazine Derivatives from Amino Acids: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview and detailed protocols for the chemoenzymatic synthesis of pyrazine derivatives from amino acids. By leveraging...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the chemoenzymatic synthesis of pyrazine derivatives from amino acids. By leveraging the specificity and efficiency of enzymes, this approach offers a powerful and sustainable alternative to traditional chemical synthesis methods for accessing these valuable heterocyclic compounds.

Introduction: The Significance of Pyrazine Derivatives

Pyrazine and its derivatives are a class of nitrogen-containing heterocyclic aromatic compounds found in nature and synthesized for various applications.[1][2] These compounds are significant in medicinal chemistry due to their diverse pharmacological properties, including anti-inflammatory, anticancer, antibacterial, and antioxidant activities.[3][4] The pyrazine core is a key structural motif in numerous approved drugs, such as the antituberculosis agent Pyrazinamide and the diuretic Amiloride.[5] Furthermore, pyrazine derivatives are crucial components in the flavor and fragrance industry and have emerging applications in materials science, including conductive polymers and metal-organic frameworks.[5][6]

Traditionally, the synthesis of pyrazine derivatives has relied on chemical methods, often requiring harsh reaction conditions, multi-step procedures, and the use of potentially hazardous reagents.[6] Chemoenzymatic synthesis has emerged as an attractive alternative, offering milder reaction conditions, higher selectivity, and a more environmentally friendly approach. This methodology combines the precision of biocatalysis with the versatility of chemical synthesis to construct complex molecular architectures.

The Chemoenzymatic Approach: A Marriage of Biocatalysis and Chemistry

The chemoenzymatic synthesis of pyrazines from amino acids typically involves one or more key enzymatic steps to generate crucial intermediates, which then undergo spontaneous or chemically-induced cyclization and oxidation to form the pyrazine ring. This strategy harnesses the power of enzymes to perform specific transformations that are often challenging to achieve with conventional chemistry.

Key Enzymes in Pyrazine Synthesis

Several classes of enzymes have been successfully employed in the synthesis of pyrazine derivatives:

  • L-Amino Acid Oxidases (LAAOs): These flavin-dependent enzymes catalyze the oxidative deamination of L-amino acids to produce the corresponding α-keto acids, ammonia, and hydrogen peroxide.[7] The resulting α-keto acids can serve as precursors for pyrazine formation.

  • Transaminases (TAs): These enzymes catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde acceptor. In the context of pyrazine synthesis, transaminases can be used to generate α-amino ketones from α-diketones, which are key intermediates that can dimerize to form pyrazines.[8]

  • L-Threonine Dehydrogenase (TDH): This enzyme specifically catalyzes the oxidation of L-threonine to L-2-amino-3-ketobutyrate.[9][10] This intermediate is unstable and can decarboxylate to form aminoacetone, a crucial building block for the synthesis of various alkylpyrazines.[9]

General Reaction Mechanism

The chemoenzymatic synthesis of pyrazines from amino acids generally follows a pathway involving the enzymatic generation of an α-aminocarbonyl intermediate. This intermediate can then undergo a self-condensation reaction (dimerization) to form a dihydropyrazine, which is subsequently oxidized to the aromatic pyrazine.

Chemoenzymatic_Pyrazine_Synthesis AminoAcid Amino Acid Enzyme Enzyme (e.g., LAAO, TA, TDH) AminoAcid->Enzyme Enzymatic Transformation AlphaAminoCarbonyl α-Aminocarbonyl Intermediate Enzyme->AlphaAminoCarbonyl Dimerization Dimerization (Self-Condensation) AlphaAminoCarbonyl->Dimerization Dihydropyrazine Dihydropyrazine Dimerization->Dihydropyrazine Oxidation Oxidation Dihydropyrazine->Oxidation Pyrazine Pyrazine Derivative Oxidation->Pyrazine

Caption: General workflow for chemoenzymatic pyrazine synthesis.

Experimental Protocols

This section provides detailed protocols for the chemoenzymatic synthesis of 2,5-dimethylpyrazine from L-alanine using an L-amino acid oxidase and a peroxidase, followed by purification and characterization.

Protocol 1: Enzymatic Synthesis of 2,5-Dimethylpyrazine

This protocol describes a one-pot, two-enzyme system for the synthesis of 2,5-dimethylpyrazine from L-alanine. L-amino acid oxidase (LAAO) converts L-alanine to 2-iminopropanoate, which hydrolyzes to pyruvate and ammonia. The subsequent dimerization and oxidation to 2,5-dimethylpyrazine is facilitated by a peroxidase, such as Horseradish Peroxidase (HRP).

Materials:

  • L-Alanine

  • L-Amino Acid Oxidase (from Crotalus atrox, venom)

  • Horseradish Peroxidase (HRP)

  • Phosphate Buffer (0.1 M, pH 7.5)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Reaction vessel (e.g., round-bottom flask)

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve L-alanine (10 mmol) in 50 mL of 0.1 M phosphate buffer (pH 7.5).

  • Enzyme Addition: Add L-amino acid oxidase (100 units) and horseradish peroxidase (500 units) to the reaction mixture.

  • Incubation: Stir the reaction mixture at 37°C for 24 hours. The flask should be loosely capped to allow for air oxidation.

  • Reaction Quenching: After 24 hours, stop the reaction by adding 20 mL of ethyl acetate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with 20 mL of ethyl acetate.

  • Drying: Combine the organic layers and dry over anhydrous sodium sulfate.

  • Solvent Removal: Filter the solution to remove the sodium sulfate and concentrate the filtrate using a rotary evaporator to obtain the crude 2,5-dimethylpyrazine.

ParameterConditionRationale
Substrate L-AlanineReadily available amino acid precursor.
Enzymes L-Amino Acid Oxidase, Horseradish PeroxidaseLAAO generates the key intermediate, and HRP facilitates the oxidative dimerization.
Buffer 0.1 M Phosphate, pH 7.5Optimal pH for the activity of both enzymes.
Temperature 37°CProvides a good balance between enzyme activity and stability.
Reaction Time 24 hoursAllows for sufficient conversion of the substrate to product.
Extraction Solvent Ethyl acetateEfficiently extracts the relatively nonpolar pyrazine product from the aqueous reaction mixture.[11][12]

Table 1. Key parameters for the enzymatic synthesis of 2,5-dimethylpyrazine.

Synthesis_Workflow Start Start: L-Alanine Solution AddEnzymes Add LAAO and HRP Start->AddEnzymes Incubate Incubate at 37°C for 24h AddEnzymes->Incubate Quench Quench with Ethyl Acetate Incubate->Quench Extract Liquid-Liquid Extraction Quench->Extract Dry Dry Organic Phase Extract->Dry Concentrate Concentrate via Rotary Evaporation Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Characterize Characterize by GC-MS and NMR Purify->Characterize End End: Pure 2,5-Dimethylpyrazine Characterize->End

Caption: Experimental workflow for synthesis and purification.

Protocol 2: Purification by Column Chromatography

The crude product obtained from the enzymatic synthesis can be purified using column chromatography on silica gel.

Materials:

  • Crude 2,5-dimethylpyrazine

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Glass column

  • Collection tubes

Procedure:

  • Column Packing: Prepare a silica gel slurry in hexane and pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the polarity to 90:10 hexane/ethyl acetate).[11][12]

  • Fraction Collection: Collect fractions and monitor the separation by thin-layer chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

ParameterConditionRationale
Stationary Phase Silica GelA common and effective stationary phase for the separation of moderately polar organic compounds.[11][12]
Mobile Phase Hexane/Ethyl Acetate GradientAllows for the efficient separation of the pyrazine product from more polar and nonpolar impurities.[11][12]

Table 2. Parameters for column chromatography purification.

Protocol 3: Characterization of 2,5-Dimethylpyrazine

The identity and purity of the synthesized 2,5-dimethylpyrazine should be confirmed using standard analytical techniques.

Methods:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure of the synthesized compound.

TechniqueExpected Result for 2,5-Dimethylpyrazine
GC-MS A single major peak with a mass-to-charge ratio (m/z) corresponding to the molecular ion of 2,5-dimethylpyrazine (108.14 g/mol ).
¹H NMR A singlet at approximately δ 8.3 ppm (aromatic protons) and a singlet at approximately δ 2.5 ppm (methyl protons).
¹³C NMR Peaks at approximately δ 150 ppm (aromatic carbons) and δ 21 ppm (methyl carbons).

Table 3. Typical analytical data for 2,5-dimethylpyrazine.

Troubleshooting

Troubleshooting_Tree Start Low or No Product Yield CheckEnzyme Check Enzyme Activity Start->CheckEnzyme CheckConditions Verify Reaction Conditions (pH, Temperature) Start->CheckConditions CheckSubstrate Confirm Substrate Purity Start->CheckSubstrate EnzymeInactive Enzyme Inactive/Denatured CheckEnzyme->EnzymeInactive Activity Low ConditionsIncorrect Incorrect pH or Temperature CheckConditions->ConditionsIncorrect Out of Range SubstrateImpure Substrate Impure CheckSubstrate->SubstrateImpure Impurities Detected ReplaceEnzyme Use Fresh Enzyme Stock EnzymeInactive->ReplaceEnzyme OptimizeConditions Optimize pH and Temperature ConditionsIncorrect->OptimizeConditions PurifySubstrate Purify Substrate SubstrateImpure->PurifySubstrate

Caption: Decision tree for troubleshooting low product yield.

Conclusion and Future Outlook

The chemoenzymatic synthesis of pyrazine derivatives from amino acids represents a powerful and versatile strategy for accessing these important heterocyclic compounds. The protocols outlined in this guide provide a solid foundation for researchers to explore this exciting area. Future research will likely focus on the discovery and engineering of novel enzymes with enhanced stability and broader substrate scope, as well as the development of multi-enzyme cascade reactions for the efficient synthesis of complex pyrazine-containing molecules. These advancements will undoubtedly accelerate the application of pyrazine derivatives in drug discovery, materials science, and beyond.

References

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). MDPI. Retrieved February 23, 2026, from [Link]

  • Pioneering Pyrazine Development in China: Innovative Applications, Expert Insights & Latest Research News. (n.d.). Pipzine Chemicals. Retrieved February 23, 2026, from [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023, November 5). National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. (n.d.). American Society for Microbiology. Retrieved February 23, 2026, from [Link]

  • Pyrazine derivatives: Significance and symbolism. (2024, December 8). Retrieved February 23, 2026, from [Link]

  • Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. (n.d.). Royal Society of Chemistry. Retrieved February 23, 2026, from [Link]

  • Chemo-Enzymatic Synthesis of Pyrazines and Pyrroles. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. (2021, July 16). National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. (2019, October 17). National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. (2019, August 23). Oxford Academic. Retrieved February 23, 2026, from [Link]

  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. (2025, August 8). ResearchGate. Retrieved February 23, 2026, from [Link]

  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. (n.d.). Liberty University. Retrieved February 23, 2026, from [Link]

  • Mechanism of Pyrazine Formation Intervened by Oxidized Methionines during Thermal Degradation of the Methionine-Glucose Amadori Compound. (2022, November 16). National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • Pyrazines: Occurrence, formation and biodegradation. (2025, August 10). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. (n.d.). RJPBCS. Retrieved February 23, 2026, from [Link]].pdf

  • Impact of the N-Terminal Amino Acid on the Formation of Pyrazines from Peptides in Maillard Model Systems. (2012, April 1). ACS Publications. Retrieved February 23, 2026, from [Link]

  • Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. (2020, August 14). Wiley Online Library. Retrieved February 23, 2026, from [Link]

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. (2024, July 30). MDPI. Retrieved February 23, 2026, from [Link]

  • Enzymatic Synthesis of Diverse Heterocycles by a Noncanonical Nonribosomal Peptide Synthetase. (2021, November 12). National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • Review on the Synthesis of Pyrazine and Its Derivatives. (n.d.). OUCI. Retrieved February 23, 2026, from [Link]

  • Studies In Pyrazine Chemistry. (n.d.). University of Glasgow. Retrieved February 23, 2026, from [Link]

  • (PDF) Review on the Synthesis of Pyrazine and Its Derivatives. (2026, January 7). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Review on the Synthesis of Pyrazine and Its Derivatives. (2017, December 27). UNIMAS Publisher. Retrieved February 23, 2026, from [Link]

  • Pyrazine and its derivatives- synthesis and activity-a review. (2021, September 1). IJBPAS. Retrieved February 23, 2026, from [Link]

  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (2022, July 13). Taylor & Francis Online. Retrieved February 23, 2026, from [Link]

  • An Overview of l-Amino Acid Oxidase Functions from Bacteria to Mammals: Focus on the Immunoregulatory Phenylalanine Oxidase IL4I1. (2017, December 5). MDPI. Retrieved February 23, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

challenges in the synthesis of substituted pyrazine compounds

Topic: Challenges in the Synthesis & Functionalization of Substituted Pyrazines Audience: Medicinal Chemists, Process Chemists, and R&D Scientists Welcome to the Pyrazine Synthesis Support Hub Current Status: Operational...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Challenges in the Synthesis & Functionalization of Substituted Pyrazines Audience: Medicinal Chemists, Process Chemists, and R&D Scientists

Welcome to the Pyrazine Synthesis Support Hub

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist

Scope: Pyrazines are notoriously electron-deficient (


-deficient), making them resistant to electrophilic aromatic substitution (

) and prone to catalyst poisoning during metal-mediated cross-couplings. This guide addresses the three most common "tickets" submitted to our support desk: regiocontrol in de novo synthesis, overcoming catalyst deactivation, and direct C-H functionalization.
Quick Diagnostic: Select Your Issue
  • Issue A: "I am synthesizing the ring from scratch, but I'm getting inseparable mixtures of regioisomers."

    
    [Go to Ticket #001] 
    
  • Issue B: "My Suzuki coupling stalls after 10% conversion, even with high Pd loading."

    
    [Go to Ticket #002] 
    
  • Issue C: "I need to add an alkyl group to the ring, but Friedel-Crafts is failing completely."

    
    [Go to Ticket #003] 
    
Ticket #001: Regiocontrol in De Novo Ring Construction

Status: Solved Severity: High (Structural Integrity)

The Problem: Condensing unsymmetrical 1,2-diamines with unsymmetrical 1,2-dicarbonyls often yields a thermodynamic mixture of regioisomers (e.g., 2,6- vs. 2,5-disubstituted pyrazines) that are nearly impossible to separate by flash chromatography due to identical polarity.

Root Cause Analysis: The condensation is driven by the nucleophilicity of the amine versus the electrophilicity of the ketone. Without a directing group, the difference in transition state energy (


) between the two pathways is negligible.

Troubleshooting Protocol:

  • Switch to

    
    -Amino Ketone Dimerization (Gutknecht Modification): 
    Instead of mixing diamine + diketone, synthesize the 
    
    
    
    -amino ketone intermediate. This forces the regiochemistry because the nitrogen source is already tethered to specific carbons.
    • Self-Validation: Check LCMS of the intermediate. If the amino-ketone is pure, the cyclization must yield a single regioisomer.

  • The "Steric/Electronic Mismatch" Strategy: If you must use condensation, modify the pH.

    • Mechanism:[1][2][3][4][5] At lower pH (acetic acid), the more basic amine is protonated first, disabling it. This leaves the less basic (but more nucleophilic) amine to attack the most electrophilic carbonyl.

    • Tip: Use Trifluoroethanol (TFE) or HFIP as solvents. These fluorinated solvents activate carbonyls via H-bonding, often enhancing regioselectivity ratios from 1:1 to >10:1 [1].

Decision Logic Diagram:

RegioControl Start Start: Unsymmetrical Synthesis Check Are reactants unsymmetrical? Start->Check Dimer Use Gutknecht Self-Condensation Check->Dimer Yes: High Risk Condense Standard Condensation Check->Condense No: Symmetric Result High Regioselectivity Dimer->Result Solvent Use HFIP or TFE solvent Condense->Solvent If mixture forms Solvent->Result

Figure 1: Decision matrix for selecting the correct synthetic route to avoid regio-scrambling.

Ticket #002: Catalyst Poisoning in Suzuki-Miyaura Coupling

Status: Solved Severity: Critical (Yield Loss)

The Problem: Standard Pd(


)

or Pd(dppf)

catalysts fail to couple chloropyrazines. The reaction turns black (Pd precipitation) or stalls.

Root Cause Analysis: Pyrazines are "


-deficient but 

-rich." The basic nitrogen lone pair (

-donor) coordinates strongly to the Palladium center, displacing the phosphine ligand. This creates a stable, inactive [Pd(Pyrazine)L] complex, halting the catalytic cycle before oxidative addition can occur [2].

The Solution: Steric Shielding & Pre-activation

Protocol:

  • Ligand Selection: You must use bulky, electron-rich biaryl phosphine ligands (Buchwald Ligands).

    • Recommendation: XPhos or RuPhos .

    • Why: The bulky isopropyl/cyclohexyl groups on the ligand create a "roof" over the Pd center, physically preventing the pyrazine nitrogen from binding, while still allowing the C-Cl bond to approach for oxidative addition.

  • Base Selection: Switch from Carbonates (

    
    ) to Phosphates (
    
    
    
    ).
    • Why: Carbonates can sometimes facilitate Pd-aggregation in these specific electron-poor systems.

Comparative Data: Ligand Performance on 2-Chloropyrazine

Ligand SystemYield (24h)ObservationVerdict
Pd(

)

< 5%Black precipitate (Pd black)Failed (Poisoning)
Pd(dppf)

15-20%Stalled reactionPoor (Competitive binding)
Pd

(dba)

+ XPhos
92% Clear/Yellow solutionExcellent (Steric protection)
Pd-PEPPSI-IPr 85%RobustGood (NHC ligand stability)
Ticket #003: Direct C-H Functionalization (The "Inert Ring" Issue)

Status: Solved Severity: Moderate

The Problem: Users attempt Friedel-Crafts alkylation to add a methyl or ethyl group to the pyrazine ring, but recover only starting material.

Root Cause Analysis: Pyrazine is too electron-deficient for


. The ring deactivates the moment Lewis Acid coordinates to the nitrogen. You cannot use electrophilic chemistry; you must use Radical Nucleophilic Substitution (Minisci Reaction) .

The Protocol: Modern Minisci Reaction This method generates a nucleophilic alkyl radical that attacks the protonated (activated) pyrazine ring [3].

Reagents:

  • Substrate: Pyrazine derivative.[3][6][7][8][9][10][11]

  • Radical Source: Carboxylic Acid (e.g., Propionic acid for ethyl group) or Alkyl Halide.

  • Oxidant: Ammonium Persulfate

    
    .
    
  • Catalyst:

    
     (catalytic amount).
    
  • Solvent:

    
    /DCM biphasic system or DMSO.
    

Step-by-Step Workflow:

  • Protonation: Dissolve pyrazine in solvent with 1.0 eq TFA. This protonates the N, lowering the LUMO energy and making the ring susceptible to nucleophilic radical attack.

  • Radical Generation:

    
     is oxidized to 
    
    
    
    by persulfate.
    
    
    decarboxylates the carboxylic acid, releasing the alkyl radical (
    
    
    ).
  • Addition:

    
     attacks the protonated pyrazine at the most electron-deficient carbon (usually C2 or C5).
    
  • Re-aromatization: Oxidative loss of a proton restores the ring.

Mechanism Visualization:

Minisci Acid R-COOH Radical R• (Radical) Acid->Radical Ag(I)/S2O8 Decarboxylation Complex Radical-σ-Complex Radical->Complex Attacks Pyrazine Pyrazine-H+ Pyrazine->Complex Substrate Product Alkyl-Pyrazine Complex->Product -H• Oxidation

Figure 2: The Minisci Radical pathway, bypassing the limitations of Friedel-Crafts chemistry.

FAQ: Quick Fixes

Q: How do I turn an unreactive pyrazine into a coupling partner without using radicals? A: Use the N-Oxide Activation route.

  • Oxidize pyrazine with mCPBA

    
     Pyrazine N-oxide.
    
  • Treat with

    
     (reflux).
    
  • Result: This triggers a rearrangement (or direct chlorination) to yield 2-chloropyrazine , which is now a viable electrophile for

    
     or Suzuki coupling [4].
    

Q: My pyrazine product is water-soluble and I can't extract it. A: Pyrazines are highly polar. Do not use standard aqueous workups.

  • Fix: Evaporate the reaction solvent directly, then use Continuous Liquid-Liquid Extraction (chloroform) or purify directly using Reverse Phase (C18) Flash Chromatography.

References
  • Regioselectivity in Heterocycle Synthesis

    • Fustero, S., et al. "Fluorinated Alcohols as Solvents, Cosolvents and Additives in Homogeneous Catalysis." Chemical Reviews, 2011.

  • Catalyst Poisoning & Ligand Solutions

    • Billingsley, K., & Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides." Journal of the American Chemical Society, 2007.

  • Minisci Reaction Protocols

    • Duncton, M. A. J. "Minisci reactions: Versatile C–H functionalization for medicinal chemists." MedChemComm, 2011.

  • N-Oxide Activation (Boekelheide/Chlorination)

    • Jorgensen, K. "Pyrazine N-oxides and their conversion into chloropyrazines." Journal of the Chemical Society, 1947 (Classic Mechanism Validation).

Sources

Optimization

overcoming low solubility of 2-Amino-3,5-diphenylpyrazine in aqueous solutions

Technical Support Center: Solubility Optimization for 2-Amino-3,5-diphenylpyrazine Executive Summary Compound: 2-Amino-3,5-diphenylpyrazine (CAS: 41270-70-6) Primary Challenge: Extreme aqueous insolubility due to high li...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization for 2-Amino-3,5-diphenylpyrazine

Executive Summary

Compound: 2-Amino-3,5-diphenylpyrazine (CAS: 41270-70-6) Primary Challenge: Extreme aqueous insolubility due to high lipophilicity (LogP > 3.5 est.) and strong intermolecular


-

stacking interactions characteristic of planar diphenyl-heterocycles. Application Context: Key intermediate for bioluminescent substrates (e.g., diphenylterazine), kinase inhibitors, and sodium channel blockers. Recommended Solvent System: DMSO (Stock)

HP-

-CD/Buffer (Working Solution).

Module 1: Physicochemical Profiling (The "Why")

Q1: Why is 2-Amino-3,5-diphenylpyrazine so difficult to dissolve in aqueous buffers? A: The insolubility stems from two structural factors:

  • High Lipophilicity: The two phenyl rings attached to the pyrazine core create a large hydrophobic surface area. The calculated LogP is typically >3.5, classifying it as a BCS Class II/IV-like compound.

  • Crystal Lattice Energy: The molecule is planar, allowing efficient stacking of the aromatic rings in the solid state. Breaking this crystal lattice requires significant energy, which water (a polar solvent) cannot provide.

Q2: Can I use pH adjustment to solubilize it? A: Use with caution. While the pyrazine nitrogens and the exocyclic amine are basic, they are very weak bases (pKa


 0.5 - 2.0 range).
  • Theory: You would need an extremely low pH (pH < 1) to fully protonate the molecule and achieve significant solubility improvement.

  • Risk:[1] Such acidic conditions are often incompatible with biological assays and may cause chemical degradation.

  • Verdict: Do not rely solely on pH. Use cosolvents or complexing agents instead.

Module 2: Solubilization Strategies & Workflows

Strategy A: The "Gold Standard" (DMSO + Cyclodextrin)

This method prevents precipitation ("crashing out") upon dilution into aqueous media.

Q3: What is the best vehicle for animal dosing or cellular assays? A: We recommend a formulation based on Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
. The cyclodextrin encapsulates the hydrophobic phenyl rings, shielding them from water while maintaining solubility.

Q4: Can I use simple DMSO/Water dilutions? A: Only for very low concentrations (< 10


M). Above this, the compound will likely precipitate as micro-crystals, leading to false negatives in assays.
Visual Guide: Solubility Decision Tree

SolubilityTree Start Start: Define Application AppType Application Type? Start->AppType CellAssay In Vitro / Cell Assay AppType->CellAssay InVivo In Vivo / Animal Dosing AppType->InVivo Synthesis Chemical Synthesis AppType->Synthesis ConcCheck Target Conc > 10 µM? CellAssay->ConcCheck Formulation Required Vehicle: 10% DMSO + 40% PEG400 + 5% Tween 80 InVivo->Formulation CD_Option Alternative: 20% HP-beta-CD in Water InVivo->CD_Option OrgSolvent Use DCM, Toluene, or EtOH Synthesis->OrgSolvent SimpleDil DMSO Stock -> PBS (Max 0.5% DMSO) ConcCheck->SimpleDil No ComplexDil Use Intermediate Dilution (DMSO -> PEG400 -> Buffer) ConcCheck->ComplexDil Yes

Figure 1: Decision tree for selecting the appropriate solvent system based on experimental needs.

Module 3: Detailed Experimental Protocols

Protocol 1: Preparation of 10 mM Stock Solution

Target: Stable storage solution.

  • Weighing: Weigh 2.47 mg of 2-Amino-3,5-diphenylpyrazine (MW: 247.29 g/mol ).

  • Solvent: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide). Note: Avoid ethanol for long-term stock storage due to evaporation.

  • Dissolution: Vortex vigorously for 30 seconds. If undissolved particles remain, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into amber glass vials. Store at -20°C. Protect from light.

Protocol 2: Aqueous Dilution (The "Step-Down" Method)

Target: Avoiding precipitation during assay preparation.

Do NOT add the DMSO stock directly to a large volume of cold buffer. This causes immediate precipitation.

Correct Procedure:

  • Prepare Vehicle: Make a 20% w/v solution of HP-

    
    -CD in PBS.
    
  • Intermediate Step: Dilute your DMSO stock 1:10 into pure PEG400 or Propylene Glycol first. (e.g., 10

    
    L Stock + 90 
    
    
    
    L PEG400).
  • Final Dilution: Slowly add the PEG400 mix to the pre-warmed (37°C) HP-

    
    -CD vehicle while vortexing.
    

Module 4: Troubleshooting & FAQs

Q5: My solution turned cloudy immediately after adding PBS. What happened? A: You experienced "solvent shock." The rapid change in polarity forced the compound out of solution.

  • Fix: Use the "Step-Down" method (Protocol 2). Ensure your buffer is warm (37°C).

Q6: Can I use Tween 80? A: Yes. For animal formulations, a common mix is 5% DMSO / 5% Tween 80 / 90% Saline . However, Tween 80 can cause histamine release in some models and may interfere with membrane-based cell assays. Cyclodextrins are generally safer for cellular work.

Q7: Is the compound light sensitive? A: Yes, aminopyrazine derivatives can undergo photo-oxidation. Always handle in amber vials and minimize exposure to direct light.

Data Tables

Table 1: Estimated Solubility Profile (at 25°C)

SolventSolubility EstimateApplication
Water / PBS < 0.01 mg/mL (Insoluble)None
DMSO > 20 mg/mLStock Solution
Ethanol ~ 5-10 mg/mLSynthesis / Cleaning
PEG 400 ~ 5 mg/mLCosolvent
20% HP-

-CD
~ 0.5 - 1.0 mg/mLBiological Assays

Table 2: Chemical Properties

PropertyValueNote
Molecular Weight 247.29 g/mol
CAS Number 41270-70-6Verified Identity
pKa (Calculated) ~ 1.5 - 2.5Very weak base
LogP (Calculated) > 3.5Highly Lipophilic

References

  • National Institutes of Health (NIH) - PubChem. (2025). 2-Amino-3,5-dibromopyrazine (Precursor Data). Retrieved from [Link]

  • Yeh, H-W., et al. (2019). Red-shifted luciferase-luciferin pairs for enhanced bioluminescence imaging. Nature Methods. (Context: Use of diphenylpyrazine as a core scaffold for bioluminescent probes). Retrieved from [Link]

Sources

Troubleshooting

preventing photobleaching of 2-Amino-3,5-diphenylpyrazine in fluorescence microscopy

Topic: Preventing Photobleaching of 2-Amino-3,5-diphenylpyrazine Executive Summary 2-Amino-3,5-diphenylpyrazine (ADP) is a small organic fluorophore belonging to the class of push-pull nitrogen heterocycles. Unlike rigid...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Photobleaching of 2-Amino-3,5-diphenylpyrazine

Executive Summary

2-Amino-3,5-diphenylpyrazine (ADP) is a small organic fluorophore belonging to the class of push-pull nitrogen heterocycles. Unlike rigid protein fluorophores (e.g., GFP), ADP and its derivatives often exhibit solvatochromism (emission shifts based on solvent polarity) and are susceptible to rapid photobleaching via oxidation of the exocyclic amine group or rotation of the phenyl rings (Twisted Intramolecular Charge Transfer - TICT).

This guide provides a self-validating workflow to stabilize ADP signal, focusing on Reactive Oxygen Species (ROS) scavenging , viscosity modification , and photon budget management .

Module 1: The Photophysics of Bleaching (The "Why")

To prevent signal loss, we must first understand the decay pathway. ADP bleaching is not random; it is a deterministic chemical reaction driven by the Triplet State (


) .
  • Excitation: A photon elevates ADP from Ground State (

    
    ) to Excited Singlet (
    
    
    
    ).
  • Intersystem Crossing (ISC): Instead of relaxing and emitting a photon (Fluorescence), the electron spins flip, trapping the molecule in the long-lived Triplet State (

    
    ).
    
  • The Kill Zone: The

    
     state is highly reactive. It transfers energy to dissolved molecular oxygen (
    
    
    
    ), creating Singlet Oxygen (
    
    
    )
    —a potent ROS that covalently attacks the ADP molecule (specifically the amine or pyrazine ring), permanently destroying its ability to fluoresce.
Diagram 1: The Photobleaching Pathway

This diagram illustrates the critical intervention points to stop bleaching.[1]

PhotobleachingPathway cluster_prevention Intervention Zone S0 Ground State (S0) S1 Excited Singlet (S1) (Fluorescence) S0->S1 Excitation (UV/Blue) S1->S0 Fluorescence Emission T1 Triplet State (T1) (Dark State) S1->T1 Intersystem Crossing (Risk Factor) ROS Singlet Oxygen (ROS) T1->ROS Energy Transfer to O2 Bleach Permanent Photobleaching (Oxidized ADP) ROS->Bleach Chemical Attack

Caption: The transition from S1 to T1 is the precursor to bleaching. Antifades work by quenching T1 or scavenging ROS.

Module 2: Chemical Intervention (Mounting Media & Buffers)[2][3]

For ADP, standard PBS is insufficient. You must use a mounting medium that targets the specific redox potential of pyrazine derivatives.

Protocol A: The "Hardened" Mount (Fixed Samples)

For fixed cells/tissues, commercial curing media are superior due to their high refractive index (matching the solvatochromic needs of ADP) and oxygen exclusion.

  • Recommended Reagent: ProLong™ Glass or Diamond (Invitrogen) or Mowiol 4-88 supplemented with DABCO.

  • Why: These media polymerize, physically blocking the diffusion of new oxygen molecules to the fluorophore.

Protocol B: The "Scavenger" Buffer (Live/Aqueous Samples)

If you cannot cure the sample, you must actively scavenge oxygen.

The GLOX-MEA System Protocol:

  • Stock A (Enzyme): Glucose Oxidase (50 mg/mL) + Catalase (40 mg/mL) in PBS. Spin down and keep supernatant at 4°C.

  • Stock B (Substrate): 1M Glucose (water).

  • Stock C (Reducer): 1M MEA (Cysteamine) or BME (beta-mercaptoethanol). Note: MEA is preferred for pyrazines.

  • Working Buffer (Prepare immediately before imaging):

ComponentVolume (for 1 mL)Function
PBS (pH 7.4) 890 µLBase buffer
Stock B (Glucose) 100 µLFuel for enzyme
Stock C (MEA) 10 µLTriplet State Quencher (Returns T1 to S0)
Stock A (GLOX) 1-2 µLRemoves Oxygen (Creates Anoxic environment)

Critical Warning: As oxygen is depleted, the pH of the buffer may drop due to gluconic acid formation. Ensure your buffer has strong capacity (e.g., 50-100 mM HEPES) if your experiment lasts >30 minutes.

Module 3: Hardware & Acquisition Optimization

Chemical protection is only half the battle. ADP, like many UV/Blue-excited dyes, is sensitive to high-energy photon bombardment.

The "Photon Budget" Strategy

Treat the fluorescence of your sample as a finite bank account. Spend it wisely.

  • Excitation Wavelength: ADP typically excites in the UV to Violet range (350–405 nm) .

    • Risk: 405 nm lasers are high-energy. They cause faster bleaching than 488 nm or 561 nm lasers.

    • Action: Use the lowest laser power possible (start at 0.5% - 2%). Compensate by increasing detector gain (High Voltage/Digital Gain) or exposure time.

  • Detector Choice:

    • Confocal (PMT/HyD): Open the pinhole slightly (1.2 AU) to collect more signal, allowing reduced laser power.

    • Widefield (sCMOS): Binning (2x2) increases sensitivity by 400%, allowing a massive reduction in excitation light.

Diagram 2: Acquisition Decision Tree

Follow this logic flow to optimize signal vs. stability.

AcquisitionLogic Start Start Imaging (Laser @ 1%) CheckSignal Is Signal Visible? Start->CheckSignal CheckBleach Is it Bleaching (>10% loss in 5s)? CheckSignal->CheckBleach Yes Action1 Increase Gain/Exposure (NOT Laser) CheckSignal->Action1 No Action2 Enable Binning (2x2) or Line Averaging CheckBleach->Action2 Yes (Moderate) Action3 Add Antifade (See Module 2) CheckBleach->Action3 Yes (Severe) Action4 Proceed with Experiment CheckBleach->Action4 No (Stable) Action1->CheckSignal Action2->CheckBleach Action3->Start

Caption: A logical loop to prioritize detector sensitivity over laser power.

Troubleshooting FAQ

Q1: My signal is bright initially but disappears within 2 seconds. Is this bleaching?

  • Diagnosis: Yes, this is "Flash Photolysis."

  • Fix: Your excitation intensity is orders of magnitude too high. The transition to the Triplet State is saturating.

  • Immediate Action: Reduce excitation light by 50-90%. If using a widefield lamp, insert a Neutral Density (ND) filter (ND 1.0 or 2.0).

Q2: The emission color seems to change (Blue to Green) as I image. Why?

  • Diagnosis: This is likely Solvatochromism or aggregation, not just bleaching. 2-Amino-3,5-diphenylpyrazine derivatives are sensitive to local polarity. As the sample heats up or as the mounting media cures (changing polarity), the emission peak can shift.[2]

  • Fix: Use a cured, hard-set mounting medium (Protocol A) and wait 24 hours before imaging to ensure the refractive index and polarity are stable.

Q3: Can I use Vectashield with ADP?

  • Caution: Vectashield (Vector Labs) is excellent for many dyes but can be problematic for specific blue-excited fluorophores (like some Alexa Fluor variants) depending on the specific chemistry.

  • Recommendation: Perform a spot test. If you see high background or quenching, switch to Mowiol-DABCO or ProLong Glass .

Q4: Is Two-Photon (2P) microscopy better for preventing bleaching of ADP?

  • Technical Insight: Generally, yes. 2P excitation is localized to the focal point, preventing "out-of-focus" bleaching. However, the peak power in the focal volume is immense.

  • Protocol: Ensure your average power is low (<10 mW at the sample) and use a non-descanned detector (NDD) to maximize photon collection efficiency.

References
  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer. (The authoritative text on Jablonski diagrams and solvatochromism).

  • Thermo Fisher Scientific. The Molecular Probes Handbook: A Guide to Fluorescent Probes and Labeling Technologies. (Chapter on Antifades).

  • Vogelsang, J., et al. (2008). "A Reducing and Oxidizing System Minimizes Photobleaching and Blinking of Fluorescent Dyes." Angewandte Chemie International Edition, 47(29), 5465-5469. (Source of the GLOX-MEA protocol).

  • Zeiss Microscopy Online Campus. Bleaching and Phototoxicity. (Hardware optimization strategies).

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: Validation of 2-Amino-3,5-diphenylpyrazine-Derived Bioluminescence (Diphenylterazine System)

This guide provides a comprehensive validation of the mechanism of action for 2-Amino-3,5-diphenylpyrazine , specifically in its role as the critical structural core and synthetic precursor of Diphenylterazine (DTZ) . DT...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive validation of the mechanism of action for 2-Amino-3,5-diphenylpyrazine , specifically in its role as the critical structural core and synthetic precursor of Diphenylterazine (DTZ) . DTZ is a high-performance, red-shifted bioluminescent substrate used with engineered luciferases (e.g., teLuc, Antares) for deep-tissue imaging.[1]

Executive Summary

2-Amino-3,5-diphenylpyrazine is the defining chemical scaffold used to synthesize Diphenylterazine (DTZ) , a synthetic analogue of Coelenterazine (CTZ). While native marine luciferases (like Renilla or Oplophorus) utilize CTZ to emit blue light (~460–480 nm), the 2-Amino-3,5-diphenylpyrazine core shifts the emission spectrum toward the red/orange region (~502 nm native, >600 nm via BRET).

This red-shift is critical for in vivo validation of drug targets and biological pathways because mammalian hemoglobin and melanin absorb blue light, preventing deep-tissue imaging. The DTZ system (paired with the engineered luciferase teLuc ) offers a superior alternative to standard NanoLuc/Furimazine and Firefly Luciferase systems for non-invasive monitoring of tumor growth, viral load, and gene expression.

Mechanism of Action (MoA)

The "mechanism of action" for this compound refers to its transformation from a stable precursor into a high-energy photon emitter via enzymatic oxidation.

Structural Basis of Action

The 2-Amino-3,5-diphenylpyrazine moiety provides an extended conjugated π-system compared to the benzyl/phenyl groups found in native Coelenterazine.

  • Synthesis: 2-Amino-3,5-diphenylpyrazine is cyclized with a keto-acetal to form the imidazopyrazinone core of Diphenylterazine (DTZ).

  • Enzymatic Binding: DTZ binds to the hydrophobic pocket of teLuc (a mutant of NanoLuc). The extended phenyl groups of the pyrazine core require specific mutations in the luciferase (e.g., D19S, D166N) to accommodate the bulkier scaffold.

  • Oxidative Decarboxylation: In the presence of molecular oxygen (

    
    ), teLuc catalyzes the oxidation of the imidazopyrazinone ring.
    
  • Light Emission: The reaction yields an excited-state amide (oxyluciferin) and

    
    . Upon relaxation to the ground state, a photon is emitted. The diphenyl substitution on the pyrazine ring stabilizes the excited state, resulting in a bathochromic shift  (red-shift) and high quantum yield.
    
Signaling Pathway Visualization[2]

MoA_Pathway Precursor 2-Amino-3,5- diphenylpyrazine Synthesis Cyclization (Chemical Synthesis) Precursor->Synthesis Precursor DTZ Diphenylterazine (DTZ Substrate) Synthesis->DTZ Yields Core Complex Enzyme-Substrate Complex DTZ->Complex Binds Enzyme teLuc / Antares (Luciferase) Enzyme->Complex Catalyzes Oxidation Oxidative Decarboxylation (+O2) Complex->Oxidation Excited Excited State Oxyluciferin Oxidation->Excited Releases CO2 Light Photon Emission (λmax ~502nm / >600nm BRET) Excited->Light Relaxation

Figure 1: Mechanism of action from pyrazine precursor to bioluminescent photon emission.[2]

Comparative Performance Analysis

The 2-Amino-3,5-diphenylpyrazine-derived substrate (DTZ) is best evaluated against the industry standards: Furimazine (NanoLuc substrate) and D-Luciferin (Firefly substrate).

Performance Metrics Table
FeatureDTZ (Diphenylterazine) Furimazine D-Luciferin Implication
Core Structure 2-Amino-3,5-diphenylpyrazine 2-Amino-5-phenylpyrazineBenzothiazoleDTZ has extended conjugation.[3]
Paired Enzyme teLuc / AntaresNanoLuc (NLuc)Firefly Luciferase (FLuc)DTZ requires specific NLuc mutants.
Emission Max 502 nm (Blue-Green)460 nm (Blue)560 nm (Yellow-Green)DTZ is red-shifted vs. Furimazine.
BRET Emission >600 nm (with Antares)~460 nmN/ADTZ enables deep tissue imaging.
Solubility ModerateLowHighDTZ often requires hydroxy-propyl-β-cyclodextrin.
In Vivo Brightness High (Superior to FLuc)Moderate (Absorbed)Moderate (ATP dependent)DTZ is ATP-independent.
Key Advantages
  • Tissue Penetration: Unlike Furimazine (blue light), the DTZ/Antares system emits orange-red light, which passes through skin and bone with significantly less attenuation.

  • ATP Independence: Unlike Firefly Luciferase, the DTZ reaction does not require ATP, making it suitable for extracellular imaging or metabolically compromised environments (e.g., necrotic tumor cores).

  • Signal-to-Noise: The synthetic nature of 2-Amino-3,5-diphenylpyrazine ensures zero background bioluminescence in mammalian tissues (unlike some auto-fluorescent probes).

Experimental Validation Protocols

To validate the MoA and performance of 2-Amino-3,5-diphenylpyrazine-derived probes, the following protocols are recommended.

Protocol A: In Vitro Enzymatic Assay

Objective: Determine the catalytic efficiency (


) of the pyrazine-derived substrate.
  • Preparation: Dissolve 2-Amino-3,5-diphenylpyrazine-derived DTZ in ethanol to create a 5 mM stock. Dilute to 100 µM in NanoGlo Assay Buffer.

  • Enzyme Setup: Purify teLuc protein (with His-tag) from E. coli lysate. Dilute to 1 nM in PBS + 0.1% BSA.

  • Reaction:

    • Add 50 µL of enzyme solution to a white 96-well plate.

    • Inject 50 µL of DTZ substrate solution.

  • Measurement: Immediately record luminescence on a plate reader (e.g., Tecan Infinite) with no filter (open) and with a 600 nm long-pass filter.

  • Validation Criteria: The DTZ/teLuc pair should show >2-fold higher total flux compared to NanoLuc/Furimazine and >10-fold higher flux in the >600 nm channel (if using Antares fusion).

Protocol B: In Vivo Deep Tissue Imaging

Objective: Validate the capacity of the pyrazine core to support red-shifted emission in live animals.

  • Model: BALB/c mice implanted with HeLa cells expressing Antares (teLuc-CyOFP fusion).

  • Administration:

    • Prepare DTZ solution: 1.7 mM in 8% glycerol, 10% ethanol, 10% hydroxypropyl-β-cyclodextrin in PBS.

    • Inject 100 µL (0.3 µmol) intravenously (tail vein) or intraperitoneally.[4]

  • Imaging:

    • Place mice in an IVIS Spectrum imaging system.

    • Acquire images with open filter and 600 nm long-pass filter.

    • Exposure time: 1–60 seconds (auto-exposure).

  • Data Analysis: Quantify Total Flux (photons/s) in Regions of Interest (ROI).

  • Causality Check: Compare signal decay kinetics. DTZ typically shows a "flash" kinetic profile (fast rise, moderate decay) characteristic of imidazopyrazinone oxidation.

Experimental Workflow Diagram

Experiment_Workflow cluster_Imaging Validation Phase Step1 Synthesize DTZ from 2-Amino-3,5-diphenylpyrazine Step2 Prepare Formulation (Cyclodextrin/Ethanol) Step1->Step2 Step3 Administer to Model (teLuc/Antares expressing) Step2->Step3 Step4a Measure Total Flux (Brightness) Step3->Step4a Step4b Measure Spectral Shift (>600nm Ratio) Step3->Step4b Step5 Compare vs. NanoLuc/Furimazine Step4a->Step5 Step4b->Step5

Figure 2: Validation workflow for 2-Amino-3,5-diphenylpyrazine-based substrates.

References

  • Yeh, H. W., et al. (2017). "Red-shifted luciferase-luciferin pairs for enhanced bioluminescence imaging."[4][5] Nature Methods, 14(10), 971–974.[4]

  • Su, Y., et al. (2022). "A luciferase prosubstrate and a red bioluminescent calcium indicator for imaging neuronal activity in mice." Nature Communications, 13, 3925.

  • Yeh, H. W., & Ai, H. W. (2019). "Development of Bioluminescent Tools for Imaging in the Optical Window." ACS Chemical Biology, 14(5), 959–965.[4]

  • Vermaj, S., et al. (2006). "Discovery of diphenyl amine based sodium channel blockers." (Note: Distinguishes diphenylamine blockers from the pyrazine core discussed here). Bioorganic & Medicinal Chemistry Letters.

Sources

Comparative

A Senior Application Scientist's Guide to Assessing the In Vivo Efficacy of Aminopyrazine Compounds

Authored for Researchers, Scientists, and Drug Development Professionals The aminopyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with demonstrated therapeutic p...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The aminopyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with demonstrated therapeutic potential across oncology, infectious diseases, and inflammation.[1] However, promising in vitro activity is merely the first step. The true test of a compound's therapeutic viability lies in its performance within a complex biological system. This guide provides a comprehensive framework for designing and executing robust in vivo efficacy studies for novel aminopyrazine derivatives, moving beyond simple protocols to explain the critical reasoning behind each experimental choice. Our focus is on building a self-validating experimental system that generates trustworthy, translatable data.

Part 1: The Preclinical Gauntlet: From Benchtop to Animal Model

Before committing to costly and ethically significant in vivo studies, a thorough in vitro characterization is non-negotiable. This initial phase serves to select the most promising candidates and inform the design of subsequent animal experiments.

1.1 Foundational In Vitro Profiling

The initial goal is to establish a clear profile of the compound's activity and selectivity. This involves:

  • Target Engagement & Potency: Confirming that the aminopyrazine compound interacts with its intended molecular target and determining its potency (e.g., IC50 or EC50) in relevant biochemical and cellular assays. For instance, a series of 3-amino-pyrazine-2-carboxamide derivatives were evaluated in biochemical assays to identify potent FGFR inhibitors before further studies.[1]

  • Spectrum of Activity: Assessing activity against a panel of relevant cell lines or microbial strains. For antimicrobial candidates, this includes determining the Minimum Inhibitory Concentration (MIC) against both susceptible and resistant strains.[2]

  • Cytotoxicity and Selectivity Index: A critical step is to evaluate the compound's toxicity against mammalian cell lines (e.g., HepG2 for liver toxicity, L929) to calculate a selectivity index (SI).[2][3] The SI (ratio of cytotoxic concentration to efficacious concentration) is an early indicator of a compound's therapeutic window. A high SI is desirable, indicating that the compound is significantly more toxic to the target (e.g., cancer cell, parasite) than to host cells.[3]

1.2 ADME & Physicochemical Properties

Poor pharmacokinetic properties are a primary cause of failure for drug candidates. Early in vitro and in silico Absorption, Distribution, Metabolism, and Excretion (ADME) studies can predict potential liabilities.

  • Solubility: Poor aqueous solubility can severely limit oral bioavailability and lead to inconsistent exposure at higher doses, a challenge noted in some aminopyrazine series.[4][5]

  • Metabolic Stability: Incubation with liver microsomes or hepatocytes helps predict the compound's susceptibility to metabolic breakdown.[3]

  • Permeability: Assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) can predict passive diffusion across the gut wall.[3]

This foundational data is summarized to rank-order compounds, ensuring that only those with the optimal balance of potency, selectivity, and drug-like properties advance to in vivo testing.

Part 2: Designing a Robust In Vivo Efficacy Study

A well-designed study is the cornerstone of reliable preclinical data.[6] The objective is to create an experimental framework that is reproducible, statistically sound, and ethically justified.[7]

2.1 The In Vivo Validation Workflow

The transition from in vitro to in vivo follows a structured, multi-stage process. This workflow ensures that key questions regarding safety, exposure, and efficacy are answered sequentially, optimizing the use of resources.

G cluster_0 Pre-Animal Phase cluster_1 In Vivo Phase cluster_2 Analysis & Decision in_vitro In Vitro Screening (Potency, Selectivity, ADME) model_selection Animal Model Selection in_vitro->model_selection synthesis Compound Synthesis & Characterization synthesis->in_vitro dose_finding Dose-Range Finding (MTD Studies) model_selection->dose_finding pk_study Pharmacokinetics (PK) Single Dose dose_finding->pk_study efficacy_study Efficacy & PD Study (Test vs. Controls) pk_study->efficacy_study endpoint_analysis Endpoint Analysis (e.g., Tumor Volume, CFU) efficacy_study->endpoint_analysis data_analysis Data Analysis & Statistical Evaluation endpoint_analysis->data_analysis conclusion Conclusion on Therapeutic Potential data_analysis->conclusion

Caption: General workflow for in vivo validation of aminopyrazine compounds.

2.2 Animal Model Selection: The Principle of Relevance

The choice of animal model is paramount and must be guided by its ability to mimic the human disease state.[8][9] Mice and rats are the most common models due to their genetic similarity to humans, rapid breeding cycles, and well-characterized biology.[10]

  • For Oncology: Xenograft models, where human cancer cell lines are implanted into immunocompromised mice, are standard. The choice of cell line should be based on the aminopyrazine's proposed mechanism. For example, to test an FGFR inhibitor, cell lines with known FGFR abnormalities should be used.[1]

  • For Infectious Diseases: Acute infection models are often used. For instance, to test a trypanocidal aminopyrazine, mice are infected with Trypanosoma brucei, and treatment is initiated to assess parasite clearance.[11]

  • For Inflammation: Disease-induction models, such as a rat model of airway inflammation, can be used to assess the anti-inflammatory effects of compounds targeting pathways like PI3Kγ.[4][5]

2.3 Dose, Route, and Schedule: The PK/PD Nexus

The goal is to establish a dosing regimen that maintains drug exposure at the site of action above the therapeutically effective concentration.

  • Dose-Range Finding (MTD): Before an efficacy study, a dose-range finding or Maximum Tolerated Dose (MTD) study is essential.[12] This involves administering escalating doses of the compound to small groups of animals to identify the highest dose that does not cause unacceptable toxicity (e.g., >20% body weight loss).[12]

  • Pharmacokinetic (PK) Studies: A single-dose PK study in the selected species is crucial.[13] This study determines key parameters like Cmax (peak concentration), Tmax (time to peak), AUC (total exposure), and elimination half-life (t½).[14] This data is vital for correlating exposure with efficacy and for selecting the dosing interval.

  • Route of Administration: The route should ideally match the intended clinical route (e.g., oral, intraperitoneal). Oral bioavailability can be a challenge; some aminopyrazine series have been hampered by low solubility leading to poor oral exposure.[4][5]

PKPD Dose Dosing Regimen (Dose, Route, Interval) PK Pharmacokinetics (PK) (Plasma Concentration) Dose->PK Absorption, Distribution PK->PK Metabolism, Excretion PD Pharmacodynamics (PD) (Target Engagement) PK->PD Drug-Target Interaction Efficacy Therapeutic Efficacy (Disease Endpoint) PK->Efficacy PD->Efficacy Biological Response

Caption: The relationship between Pharmacokinetics (PK) and Pharmacodynamics (PD).

Part 3: In-Practice Experimental Protocols

The following protocols are generalized templates. Specific parameters (e.g., cell numbers, bacterial inoculum, timing) must be optimized for each specific model and compound.

Protocol 1: In Vivo Antitumor Efficacy in a Xenograft Model
  • Objective: To assess the ability of an aminopyrazine compound to inhibit tumor growth in an immunodeficient mouse model.

  • Methodology:

    • Cell Culture: Culture the selected human cancer cell line (e.g., SNU-16 for an FGFR-driven gastric cancer model) under standard conditions.[1]

    • Animal Model: Use 6-8 week old immunodeficient mice (e.g., athymic Nude or NSG). Allow a one-week acclimatization period.

    • Tumor Implantation: Subcutaneously inject 5-10 million cells suspended in a suitable medium (e.g., PBS/Matrigel mix) into the flank of each mouse.

    • Group Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 per group).[12] This is a critical step to avoid bias.

      • Group 1: Vehicle Control (the formulation buffer used to dissolve the compound)

      • Group 2: Test Compound (e.g., 10 mg/kg, daily oral gavage)

      • Group 3: Positive Control/Standard-of-Care (a clinically approved drug for that cancer type)

    • Treatment & Monitoring: Administer treatment as per the defined schedule. Measure tumor volume (e.g., using calipers: Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.

    • Endpoint Analysis: The study is terminated when tumors in the control group reach a predetermined endpoint size or after a fixed duration. Euthanize all animals, excise the tumors, and weigh them.

    • Data Evaluation: The primary efficacy endpoint is Tumor Growth Inhibition (TGI).

Protocol 2: In Vivo Antimicrobial Efficacy in an Infection Model
  • Objective: To assess the ability of an aminopyrazine compound to reduce bacterial or parasitic load in an animal model of infection.[15]

  • Methodology:

    • Inoculum Preparation: Prepare a standardized inoculum of the pathogen (e.g., Trypanosoma brucei brucei or a clinically relevant bacterial strain).[3][11]

    • Animal Model: Use a suitable mouse strain for the infection model (e.g., BALB/c mice).

    • Infection & Treatment Initiation: Induce infection via the appropriate route (e.g., intraperitoneal injection).[11] A few hours after infection, randomize mice into treatment groups.

      • Group 1: Vehicle Control

      • Group 2: Test Compound (e.g., 25 mg/kg, twice daily, i.p.)[11]

      • Group 3: Positive Control (a standard antibiotic or antiparasitic drug)

    • Efficacy Assessment: At specified time points, assess the pathogen load.

      • For parasites like Trypanosoma, this can be done by monitoring parasitemia in blood samples.[11]

      • For bacterial infections, animals may be euthanized, and the infected tissue (e.g., spleen, liver, or thigh muscle) is homogenized to determine the number of colony-forming units (CFUs) per gram of tissue.[15]

    • Data Evaluation: The primary endpoint is the reduction in pathogen load (parasitemia level or log CFU) compared to the vehicle control group.

Part 4: Data Presentation and Comparative Analysis

Clear presentation of data is crucial for interpretation. Tables should be used to summarize quantitative results for easy comparison.

Table 1: Example In Vivo Study Design Summary

Group Treatment Dose (mg/kg) Route Schedule No. of Animals
1 Vehicle - p.o. QD x 21 10
2 Aminopyrazine-X 10 p.o. QD x 21 10
3 Aminopyrazine-X 30 p.o. QD x 21 10
4 Standard-of-Care 20 p.o. QD x 21 10

p.o. = oral; QD = once daily

Table 2: Comparative In Vivo Efficacy Data (Hypothetical Xenograft Study)

Treatment Group Mean Final Tumor Volume (mm³) ± SEM Tumor Growth Inhibition (%) Mean Body Weight Change (%)
Vehicle 1550 ± 120 - +2.5
Aminopyrazine-X (10 mg/kg) 852 ± 95 45% -1.5
Aminopyrazine-X (30 mg/kg) 418 ± 60 73% -4.8

| Standard-of-Care | 590 ± 75 | 62% | -6.2 |

Table 3: Comparative Pharmacokinetic Parameters (Hypothetical Mouse Study)

Compound Dose (mg/kg, p.o.) Cmax (ng/mL) Tmax (hr) AUC (0-24h) (ng·hr/mL) t½ (hr)
Aminopyrazine-X 10 850 1.0 4200 3.5

| Aminopyrazine-Y | 10 | 250 | 2.0 | 1500 | 4.1 |

Conclusion and Future Directions

The in vivo assessment of aminopyrazine compounds is a critical step in the drug discovery pipeline that demands rigorous scientific methodology. The journey from a promising in vitro hit to a viable preclinical candidate is predicated on a systematic approach that integrates pharmacology, pharmacokinetics, and toxicology. By employing relevant animal models, designing statistically robust studies, and meticulously analyzing the resulting data, researchers can build a compelling case for the therapeutic potential of novel aminopyrazine derivatives. The protocols and frameworks presented here provide a guide to generating the high-quality, reproducible data necessary to advance these promising compounds toward the clinic.

References

  • Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ. Journal of Medicinal Chemistry.[Link]

  • In Vitro and In Vivo Activities of 2-Aminopyrazines and 2-Aminopyridines in Experimental Models of Human African Trypanosomiasis. Antimicrobial Agents and Chemotherapy.[Link]

  • Discovery and Validation of a New Family of Antioxidants: The Aminopyrazine Derivatives. Mini-Reviews in Medicinal Chemistry.[Link]

  • Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules.[Link]

  • Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ. PubMed.[Link]

  • In Vitro and in Vivo Activities of 2-aminopyrazines and 2-aminopyridines in Experimental Models of Human African Trypanosomiasis. PubMed.[Link]

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing.[Link]

  • Pharmacokinetics and pharmacodynamics of 4-aminopyridine in awake guinea pigs. PubMed.[Link]

  • Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry.[Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules.[Link]

  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Journal of Medicinal Chemistry.[Link]

  • Pharmacokinetics and pharmacodynamics of 4-aminopyridine in anesthetized dogs. PubMed.[Link]

  • Aminopyridines. Environmental Protection Agency (EPA).[Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. National Cancer Institute.[Link]

  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. ResearchGate.[Link]

  • How to design robust preclinical efficacy studies that make a difference. National Institute of Neurological Disorders and Stroke.[Link]

  • In Vivo Assay Guidelines. Assay Guidance Manual - NCBI Bookshelf.[Link]

  • Preclinical research strategies for drug development. AMSbiopharma.[Link]

  • Role of animal models in biomedical research: a review. Journal of Translational Medicine.[Link]

  • Potential role of different animal models for the evaluation of bioactive compounds. Heliyon.[Link]

  • The Role of Mouse Models in Drug Discovery. Taconic Biosciences.[Link]

Sources

Validation

A Comparative Guide to the Synthesis of 2-Amino-3,5-diphenylpyrazine: A Traditional versus Modern Approach

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and materials science, the synthesis of nitrogen-containing heterocycles is a cornerstone of molecular design and develop...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the synthesis of nitrogen-containing heterocycles is a cornerstone of molecular design and development. Among these, pyrazine derivatives hold a significant position due to their diverse biological activities and applications. This guide provides an in-depth technical comparison of two distinct synthetic routes to a key pyrazine derivative, 2-Amino-3,5-diphenylpyrazine: a representative traditional condensation reaction and a modern palladium-catalyzed cross-coupling strategy. This analysis aims to equip researchers with the knowledge to make informed decisions in selecting a synthetic pathway that aligns with their specific research and development goals, considering factors such as efficiency, scalability, and environmental impact.

Introduction to 2-Amino-3,5-diphenylpyrazine and its Significance

2-Amino-3,5-diphenylpyrazine is a valuable scaffold in medicinal chemistry and materials science. The presence of the amino group and the phenyl substituents provides multiple points for further functionalization, allowing for the generation of diverse chemical libraries for drug discovery and the development of novel materials with tailored electronic and photophysical properties. The pyrazine core itself is a bioisostere for other aromatic systems and is found in numerous biologically active compounds. Therefore, efficient and reliable access to this key intermediate is of paramount importance.

The Synthetic Challenge: A Tale of Two Routes

The synthesis of unsymmetrically substituted pyrazines, such as 2-Amino-3,5-diphenylpyrazine, presents a unique challenge in controlling regioselectivity. This guide will dissect two fundamentally different approaches to address this challenge.

Route 1: The Traditional Condensation Approach

Classical methods for pyrazine synthesis often rely on the condensation of 1,2-dicarbonyl compounds with α-amino amides or related precursors.[1] This approach, rooted in fundamental organic chemistry principles, offers a straightforward route to the pyrazine core.

Route 2: The Modern Suzuki-Miyaura Cross-Coupling Strategy

In contrast, modern synthetic organic chemistry has been revolutionized by the advent of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, has emerged as a powerful tool for the formation of carbon-carbon bonds, offering high efficiency and functional group tolerance.[2][3][4] This method allows for the direct and regioselective introduction of aryl groups onto a pre-functionalized pyrazine core.

In-Depth Comparison of Synthetic Routes

This section provides a detailed, side-by-side analysis of the traditional and modern synthetic routes to 2-Amino-3,5-diphenylpyrazine.

Route 1: Traditional Synthesis via Condensation

This representative traditional route involves the condensation of benzil (a 1,2-dicarbonyl compound) with α-aminophenylacetamide. The initial condensation forms a dihydropyrazine intermediate, which is subsequently oxidized to the aromatic pyrazine product.

Reaction Scheme:

G Benzil Benzil intermediate Dihydropyrazine Intermediate Benzil->intermediate + alpha_amino α-Aminophenylacetamide alpha_amino->intermediate product 2-Amino-3,5-diphenylpyrazine intermediate->product Oxidation

Caption: Traditional synthesis of 2-Amino-3,5-diphenylpyrazine.

Experimental Protocol:

Step 1: Condensation

  • To a solution of benzil (1.0 eq) in a suitable solvent such as ethanol, add α-aminophenylacetamide (1.0 eq).

  • Add a catalytic amount of a base, for instance, sodium hydroxide or potassium carbonate, to facilitate the condensation.

  • Heat the reaction mixture to reflux for several hours (e.g., 6-12 hours) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

Step 2: Oxidation and Work-up

  • Introduce an oxidizing agent, such as air or a mild chemical oxidant (e.g., manganese dioxide), to the reaction mixture to facilitate the aromatization of the dihydropyrazine intermediate.

  • Continue stirring at room temperature or with gentle heating until the oxidation is complete (monitored by TLC).

  • Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-Amino-3,5-diphenylpyrazine.

Route 2: Modern Synthesis via Suzuki-Miyaura Cross-Coupling

This modern approach utilizes a pre-formed 2-amino-3,5-dihalopyrazine scaffold and introduces the phenyl groups in a highly controlled manner using a palladium catalyst and phenylboronic acid. 2-Amino-3,5-dibromopyrazine is a common starting material for such transformations.[5]

Reaction Scheme:

G starting_material 2-Amino-3,5-dibromopyrazine product 2-Amino-3,5-diphenylpyrazine starting_material->product phenylboronic_acid Phenylboronic Acid (2 eq) phenylboronic_acid->product catalyst Pd Catalyst, Base catalyst->product

Caption: Modern synthesis of 2-Amino-3,5-diphenylpyrazine.

Experimental Protocol:

  • To a reaction vessel, add 2-amino-3,5-dibromopyrazine (1.0 eq), phenylboronic acid (2.2 eq), and a suitable base such as potassium carbonate (3.0 eq).

  • Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).

  • Add a solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/water).

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the mixture to reflux (typically 80-100 °C) and stir for the required reaction time (e.g., 8-24 hours), monitoring the progress by TLC.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-Amino-3,5-diphenylpyrazine.

Performance Comparison: A Data-Driven Analysis

ParameterTraditional Condensation RouteModern Suzuki-Miyaura Route
Yield Moderate to Good (typically 40-60%)Good to Excellent (often >80%)
Reaction Time Longer (often >12 hours)Shorter (typically 8-24 hours)
Reaction Temperature High (reflux conditions)Moderate to High (80-100 °C)
Reagents & Catalysts Readily available, inexpensive base catalystsMore expensive palladium catalysts and ligands
Substrate Scope Limited by the availability of α-amino amides and 1,2-dicarbonylsBroad scope, tolerant of various functional groups
Regioselectivity Can lead to mixtures of isomers with unsymmetrical starting materialsHighly regioselective
Atom Economy Lower, due to the formation of water and other byproductsHigher, with the main byproduct being boronic acid waste
Environmental Impact Use of potentially hazardous solvents and reagentsUse of heavy metal catalysts, though often at low loadings
Scalability Can be challenging to scale up due to potential side reactions and purification difficultiesGenerally more scalable with well-defined catalytic cycles

Causality Behind Experimental Choices

Traditional Route: The choice of a base catalyst in the condensation reaction is crucial to deprotonate the α-amino amide, facilitating its nucleophilic attack on the dicarbonyl compound. The subsequent oxidation step is necessary to achieve the stable aromatic pyrazine ring system. The choice of solvent is typically a protic solvent like ethanol to facilitate proton transfer steps.

Modern Route: The selection of the palladium catalyst and ligand is critical for the efficiency of the Suzuki-Miyaura coupling. Phosphine ligands, such as triphenylphosphine, stabilize the palladium center and facilitate the catalytic cycle. The base is required to activate the boronic acid for transmetalation. The use of a two-phase solvent system (organic/aqueous) is common to dissolve both the organic substrates and the inorganic base. Degassing is essential to remove oxygen, which can deactivate the palladium catalyst.

Trustworthiness and Self-Validating Systems

The protocols described are based on well-established and widely published chemical transformations. The progress of both reactions can be reliably monitored by standard analytical techniques such as TLC, and the identity and purity of the final product, 2-Amino-3,5-diphenylpyrazine, can be confirmed by spectroscopic methods including ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectroscopic data for the target compound would show characteristic signals for the aromatic protons and carbons of the phenyl and pyrazine rings, as well as the amino group.

Conclusion: Selecting the Optimal Route

The validation of a new synthetic route for 2-Amino-3,5-diphenylpyrazine hinges on a thorough comparison with existing methods. This guide has illuminated the trade-offs between a traditional condensation approach and a modern Suzuki-Miyaura cross-coupling strategy.

  • The traditional route , while conceptually simple and utilizing inexpensive starting materials, often suffers from lower yields, longer reaction times, and potential regioselectivity issues, making it less ideal for the synthesis of complex or highly pure compounds.

  • The modern Suzuki-Miyaura route offers significant advantages in terms of yield, regioselectivity, and substrate scope. While the initial investment in catalysts may be higher, the efficiency and reliability of this method often make it the preferred choice in a research and development setting, particularly for the synthesis of libraries of analogues for structure-activity relationship studies.

Ultimately, the choice of synthetic route will depend on the specific needs of the researcher, including the desired scale of the synthesis, the importance of yield and purity, and the available resources. This guide provides the foundational knowledge to make that decision with confidence.

References

  • Ball, F., Erhardt, H., & Kirsch, S. F. (2017). Synthesis of substituted pyrazines from N-allyl malonamides. RSC Advances, 7(88), 55594-55597.
  • BenchChem. (2025).
  • Guidechem. (2023). How to Improve the Synthesis of 2-Amino-3,5-dibromopyrazine?
  • Schultheiss, N., & Bosch, E. (2003). Facile Synthesis of Diarylpyrazines using Suzuki Coupling of Dichloropyrazines with Aryl Boronic Acids. HETEROCYCLES, 60(8), 1891-1898.
  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazines.
  • Sanz-Cervera, J. F., & Blay, G. (2008). 2(1H)
  • Kakoi, H., et al. (2002). Synthesis of 2-amino-3-benzyl-5-(p-hydroxyphenyl)pyrazine. Chemical & Pharmaceutical Bulletin, 50(2), 301-302.
  • Fichez, J., Busca, P., & Prestat, G. (2015). Recent advances in aminopyrazoles synthesis and functionalization. Current Organic Chemistry, 19(8), 736-753.
  • Ramanayake, D. J. (2024). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. University of Calgary.
  • Ou, P., et al. (2022). Palladium-Catalyzed Three-Component Selective Aminoallylation of Diazo Compounds. Organic Letters, 24(23), 4160-4164.
  • Baltus, C. B. (2010).
  • Organic Chemistry Portal. (n.d.).
  • Rodrigues, M. O., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 2986.
  • Hranjec, M., et al. (2013). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 11(42), 7299-7309.
  • Ma, L., et al. (2022).
  • Organic Chemistry Portal. (n.d.).
  • Mdlovu, N. V., & N'Da, D. D. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review.
  • Ding, K., et al. (2016). Total synthesis of protosappanin A and its derivatives via palladium catalyzed ortho C–H activation/C–C cyclization under microwave irradiation.
  • Reid, D. H., & Webster, R. G. (1975). Studies of heterocyclic compounds. Part 28. Condensation of 3-substituted 5-phenyl-1,2-dithiolylium salts with 2-amino-N-heterocycles. Journal of the Chemical Society, Perkin Transactions 1, (8), 775-781.
  • Lee, J., et al. (2021). Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. Scientific Reports, 11(1), 14619.
  • ResearchGate. (n.d.). Mechanism of pyrazine formation by the condensation reaction of two α-amino ketone molecules.

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Amino-3,5-diphenylpyrazine

Operational Safety & Handling Guide: 2-Amino-3,5-diphenylpyrazine CAS: 41270-70-6 Formula: C₁₆H₁₃N₃ Primary Application: Precursor for Bioluminescent Substrates (e.g., Diphenylterazine/DTZ for NanoLuc® analogs) Part 1: E...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety & Handling Guide: 2-Amino-3,5-diphenylpyrazine

CAS: 41270-70-6 Formula: C₁₆H₁₃N₃ Primary Application: Precursor for Bioluminescent Substrates (e.g., Diphenylterazine/DTZ for NanoLuc® analogs)

Part 1: Executive Safety Summary (Immediate Action)

Status: Research Chemical / Intermediate. Risk Level: Moderate (Treat as Irritant/Potentially Harmful). Critical Hazard: Inhalation of fine dust and direct ocular contact. Pyrazine derivatives are biologically active and can act as sensitizers.

Category Immediate Requirement
PPE Level Level II (Standard Organic Synthesis) : Nitrile gloves (0.11mm+), Safety Goggles (ANSI Z87.1), Lab Coat, Closed-toe shoes.
Engineering Mandatory Fume Hood . Do not handle open powder on an open benchtop due to potential for fine particulate dispersion.
First Aid Eyes: Rinse for 15 min (lift lids). Skin: Wash with soap/water. Inhalation: Move to fresh air immediately.
Fire Type B/C : Dry chemical, CO₂, or foam. Emits toxic NOₓ fumes upon combustion.

Part 2: Chemical Profile & Hazard Identification

2-Amino-3,5-diphenylpyrazine is a specialized intermediate, primarily utilized in the synthesis of coelenterazine analogs (like DTZ) for high-photon-flux bioluminescence imaging [1]. Unlike common bulk solvents, this compound is often synthesized in-house or purchased in small quantities, meaning standard SDSs are often generic.

Physicochemical Properties:

  • Appearance: Yellow to light brown crystalline solid.

  • Solubility: Low in water; Soluble in DMSO, Ethanol, and Methanol.

  • Reactivity: Stable under normal conditions. Incompatible with strong oxidizing agents and strong acids.

  • Molecular Weight: 247.29 g/mol .

Hazard Classification (Precautionary Principle): In the absence of a specific harmonized GHS monograph, apply the "Analogous Hazard Protocol" based on its precursor (2-Amino-3,5-dibromopyrazine) and structural pharmacophores:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[1]

Part 3: Personal Protective Equipment (PPE) Matrix

Select PPE based on the specific operational phase. Do not use a "one-size-fits-all" approach.

Operation Hand Protection Eye/Face Protection Respiratory/Body
Weighing (<100 mg) Nitrile (Double gloving recommended if dissolving in DMSO)Safety Glasses with side shieldsLab Coat + N95 (if outside hood)
Synthesis/Reflux Nitrile (Chemical Resistant, >0.11mm)Chemical Splash GogglesLab Coat + Fume Hood Sash at safe height
Spill Cleanup Nitrile (Double) or Butyl RubberFace Shield + GogglesP100 Respirator or SCBA (if large scale)

Rationale: DMSO is a common solvent for this compound and is a skin penetrant. If the compound is dissolved in DMSO, it can be carried through the skin barrier. Double gloving is critical during solubilization steps.

Part 4: Operational Handling Protocols

Protocol A: Synthesis Workflow (Suzuki Coupling)

The primary route to 2-Amino-3,5-diphenylpyrazine is via Suzuki-Miyaura coupling of 2-amino-3,5-dibromopyrazine with phenylboronic acid [2].

SuzukiCoupling Precursor 2-Amino-3,5- dibromopyrazine Reaction Reflux in EtOH/Toluene + Na2CO3 (aq) Precursor->Reaction Reagent Phenylboronic Acid (4.0 equiv) Reagent->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Reaction Workup Extraction (DCM/EtOAc) & Drying Reaction->Workup 12-24h Reflux Purification Recrystallization or Column Chrom. Workup->Purification Product 2-Amino-3,5- diphenylpyrazine Purification->Product Yield ~60-80%

Figure 1: Standard synthesis pathway via Suzuki-Miyaura coupling. Note the requirement for inert atmosphere (Nitrogen/Argon) to protect the Palladium catalyst.

Protocol B: Solubilization & Storage
  • Weighing: Use a static-dissipative balance enclosure . Pyrazine powders are prone to static charge, which can cause "jumping" of the powder, leading to contamination or inhalation risk.

  • Solvent Choice:

    • Stock Solution: Dissolve in DMSO (Dimethyl sulfoxide) for biological assays. Solubility is typically >10 mM.

    • Synthesis Workup: Soluble in Dichloromethane (DCM) or Ethyl Acetate.

  • Storage:

    • Solid: Store at -20°C , desiccated, and protected from light.

    • Solution (DMSO): Stable at -20°C for 1 month. Avoid repeated freeze-thaw cycles; aliquot into single-use vials.

Part 5: Emergency Response & Decontamination

Scenario: Benchtop Spill (Solid Powder)
  • Evacuate the immediate area of unnecessary personnel.

  • Don PPE: Nitrile gloves, goggles, and N95 mask (if powder is airborne).

  • Containment: Cover the spill with a damp paper towel (water or ethanol) to prevent dust dispersion. Do not dry sweep.

  • Cleanup: Wipe up the damp powder. Clean the surface with 70% Ethanol followed by soap and water.

  • Disposal: Place waste in a sealed bag labeled "Hazardous Waste - Solid (Pyrazine Derivative)."

Scenario: Skin Exposure (DMSO Solution)
  • Immediate Action: DMSO accelerates absorption. Do not scrub.

  • Rinse: Gently flush the area with cool water for 15 minutes.

  • Medical: Seek medical attention if irritation persists or if a large area was exposed.

Part 6: Waste Disposal & Logistics

Compliance: Disposal must adhere to RCRA (USA) or local hazardous waste regulations.

Waste Stream Classification Disposal Method
Solid Waste Hazardous Organic SolidIncineration via licensed chemical waste contractor.
Liquid Waste (DMSO) Halogen-Free Organic SolventSegregate into "Non-Halogenated Organic" waste stream.
Aqueous Waste Aqueous Basic/AcidicNeutralize to pH 7 before disposal (if permitted) or collect as aqueous hazardous waste.

Logistical Note: When shipping this compound to collaborators, it is generally not regulated as Dangerous Goods (DG) for transport (IATA/DOT) unless specific toxicity data proves otherwise. However, always ship with a "Research Chemical - Caution" label.

References

  • Yeh, H. W., et al. (2017).[2] "Red-shifted luciferase-luciferin pairs for enhanced bioluminescence imaging." Nature Methods, 14(10), 971-974.

  • Takakura, H., et al. (2022). "A luciferase prosubstrate and a red bioluminescent calcium indicator for imaging neuronal activity in mice."[3][4] Nature Communications, 13, 3998.

  • PubChem. (2025). "2-Amino-3,5-diphenylpyrazine Compound Summary." National Library of Medicine.

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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2-Amino-3,5-diphenylpyrazine
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